Gentamicin sulphate
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+;8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m110./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEIXVOBVLKYNT-HDZPSJEVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H125N15O25S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1488.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1405-41-0 | |
| Record name | Gentamicin, sulfate (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context and Discovery of Gentamicin Sulphate
Genesis of Gentamicin (B1671437) Sulphate Discovery
The genesis of gentamicin sulphate discovery can be traced to the investigation of the Micromonospora genus of bacteria. wikipedia.orgdrugbank.commicrobiologyclass.net Unlike Streptomyces, which had been a prolific source of antibiotics, Micromonospora was a less studied group in this context prior to the discovery of gentamicin. Early studies indicated that Micromonospora species were cultivable, yet their antibiotic-producing capabilities had not been extensively evaluated. annualreviews.org The potential of this genus as a source of novel antibiotics became evident with the work conducted at the Schering Corporation in Bloomfield, New Jersey. wikipedia.org
Early Research and Isolation of this compound
The discovery and isolation of this compound occurred in 1963 by Weinstein, Wagman, and colleagues at the Schering Corporation. wikipedia.orgdrugbank.comnih.govaafp.orgherts.ac.ukresearchgate.net The research involved working with soil samples, from which Micromonospora purpurea was identified as the producing organism. rochester.eduwikipedia.orgdrugbank.commicrobiologyclass.netannualreviews.orgnih.govaafp.orgherts.ac.uk The name "Gentamicin" was chosen because M. purpurea cultures exhibit a vivid purple color, similar to the dye Gentian Violet. wikipedia.org
Gentamicin, as isolated, is not a single compound but a complex of closely related aminoglycoside structures. nih.govtandfonline.com The clinically significant components are primarily the gentamicin C complex, which includes gentamicin C1, C1a, and C2. nih.govtandfonline.comnih.govjst.go.jp These components are characterized as 4,6-disubstituted aminocyclitol antibiotics, featuring a central 2-deoxystreptamine (B1221613) unit glycosidically linked to amino sugar molecules like garosamine (B1245194) and purpurosamine. nih.govnih.govpurdue.edu
Following its discovery, the gentamicin complex was purified, and the structures of its main components were determined by Cooper and colleagues, also at the Schering Corporation. wikipedia.org The isolation process typically involves the fermentation of Micromonospora purpurea in a suitable medium, followed by extraction and purification steps. wikipedia.orgseplite.com Early methods for isolating specific gentamicin components from the mixture involved techniques such as countercurrent distribution and chromatography. tennessee.edugoogle.com For instance, a method for purifying this compound from fermentation broth utilized cation exchange resin, followed by washing and elution steps. google.com The conversion of gentamicin sulfate (B86663) from Sigma into its free base form using Amberlite CG-50 and subsequent purification steps involving solvent systems have also been described in early research. tennessee.edu
The research findings from this early period established gentamicin as a potent antibacterial agent with a broad spectrum of activity, particularly against Gram-negative bacteria. drugbank.comnih.govaafp.orgpurdue.eduscielo.brmdpi.combiosynth.com
Molecular Structure and Component Analysis of Gentamicin Sulphate
Compositional Heterogeneity of Gentamicin (B1671437) Sulphate
Gentamicin sulphate is characterized by its compositional heterogeneity, consisting of several closely related components. nih.govnih.gov This mixture primarily comprises the gentamicin C complex (C1, C1a, and C2), which constitutes the majority of the compound and exhibits the highest antibacterial activity. toku-e.comwikipedia.org In addition to the major C components, minor components such as Gentamicin A, B, and X are also present. toku-e.comwikipedia.org
Table 1: Major and Minor Components of this compound
| Component | PubChem CID | Molecular Formula (Base) |
| Gentamicin C1 | 72395 | C₂₁H₄₃N₅O₇ |
| Gentamicin C1a | 72396 | C₁₉H₃₉N₅O₇ |
| Gentamicin C2 | 72397 | C₂₀H₄₁N₅O₇ |
| Gentamicin A | 86474 | C₁₈H₃₆N₄O₁₀ |
| Gentamicin B | 11754987 | C₁₉H₃₈N₄O₁₀ |
| Gentamicin X2 | - | - |
The components of the gentamicin C complex (C1, C1a, and C2) are the major contributors to the antibiotic's activity and differ primarily in their methylation patterns at the 6' position of the purpurosamine ring (Ring I). wikipedia.orgresearchgate.netnih.gov
Gentamicin C1a: This component lacks methyl groups at the 6' position. researchgate.netnih.gov It has been reported to show minimal cochlear effects and is considered highly effective among the C components. mdpi.com
Gentamicin C2: Possesses a methyl group at the 6' carbon position and a free amine at the 6' nitrogen. researchgate.netnih.govnih.gov
Gentamicin C1: Features a methyl group at the 6' carbon position and is N-methylated at the same position. researchgate.netnih.govnih.gov
Studies on the binding affinity of the gentamicin C components to the ribosomal A-site RNA have shown differences. Gentamicin C1a and C2 bind with similar affinities, while Gentamicin C1 binds with a lower affinity. embopress.org The presence of a methyl group at the 6'-carbon of C1a does not significantly affect affinity, but N-methylation at this position, as seen in C1, reduces affinity. embopress.org
Besides the major C components, this compound also contains minor components such as Gentamicin A, B, and X. toku-e.comwikipedia.org These minor components generally exhibit lower antibiotic activity compared to the gentamicin C complex. toku-e.comwikipedia.org Gentamicin B is structurally related to G418 sulfate (B86663) (geneticin). fishersci.ca The synthesis of minor components like Gentamicin B1 and Gentamicin X2 has been explored to facilitate studies aimed at separating antibacterial activity from toxicity and understanding their potential therapeutic roles. nih.gov
Variability in this compound Preparations and its Research Implications
Significant variability exists in the precise composition of this compound preparations across different manufacturers and even between different lots from the same manufacturer. wikipedia.orgresearchgate.netnih.gov The United States Pharmacopeia (USP) specifies acceptable ranges for the major components: 10-35% gentamicin C1a, 25-55% gentamicin C2 plus C2a, and 25-50% gentamicin C1. nih.gov The European Medicine Agency (EMA) has slightly different ranges: 10-30% C1a, 25-45% C1, and 35-55% as the sum of C2, C2a, and C2b. mdpi.compnas.org
Research has shown that the relative abundances of the gentamicin congeners in commercial formulations can vary considerably, with reported variations up to 1.9-fold depending on the source. researchgate.netnih.gov This variability in composition has important research implications. Studies have indicated that the different gentamicin congeners can have varying potencies against bacterial strains, particularly those harboring aminoglycoside modifying enzymes (AMEs). researchgate.netresearchgate.net Differences in nephrotoxicity between individual gentamicin congeners have also been observed in research studies. researchgate.netnih.govresearchgate.net For example, gentamicin C2a was found to be significantly less cytotoxic and nephrotoxic than gentamicin C2 in some studies. nih.gov
The variability in the composition of commercial gentamicin products, coupled with the observed differences in activity and toxicity profiles of the individual components, suggests that the clinical and toxicological outcomes of gentamicin therapy may be influenced by the specific congener composition of the administered preparation. researchgate.netresearchgate.net This highlights the importance of characterizing the composition of gentamicin preparations used in research to accurately interpret findings related to efficacy and toxicity. researchgate.netresearchgate.net Furthermore, the variability in congener abundances on commercial antibiotic susceptibility testing (AST) disks has raised concerns about whether AST results are truly predictive of the microbiological activity of the product used for patient treatment. researchgate.netresearchgate.net
Table 2: USP Specifications for Major Gentamicin C Components
| Component | USP Specification (% of total gentamicin C) |
| Gentamicin C1a | 10 - 35 |
| Gentamicin C2+C2a | 25 - 55 |
| Gentamicin C1 | 25 - 50 |
Source: U.S. Pharmacopeia (USP) nih.gov
Table 3: EMA Specifications for Major Gentamicin C Components
| Component | EMA Specification (% of total gentamicin C) |
| Gentamicin C1a | 10 - 30 |
| Gentamicin C1 | 25 - 45 |
| Gentamicin C2+C2a+C2b | 35 - 55 |
Biosynthesis of Gentamicin Sulphate
Microbial Origin and Fermentation Processes for Gentamicin (B1671437) Sulphate Production
Gentamicin is predominantly produced through the fermentation of Micromonospora purpurea and Micromonospora echinospora. google.commsk.or.krwikipedia.org These filamentous bacteria are found in soil and aquatic environments. wikipedia.org The industrial production of gentamicin relies on optimizing the fermentation process to maximize yield and control the composition of the gentamicin complex.
Micromonospora purpurea Fermentation Parameters
Fermentation parameters play a critical role in the efficient production of gentamicin by Micromonospora purpurea. Studies have investigated various factors to enhance productivity. For instance, the initial pH of the fermentation medium is typically adjusted to a range of 7.0–7.5. researchgate.net Temperature is another important factor, with optimal production reported around 30°C. nih.gov Agitation and aeration are also crucial, as oxygen availability significantly impacts gentamicin yield. msk.or.krresearchgate.net An oxygen absorption rate of 40mM O₂/liter-broth/hr has been found to be important under specific culture conditions. msk.or.kr
Optimization of Growth Medium for Gentamicin Sulphate Biosynthesis
The composition of the growth medium is vital for both microbial growth and subsequent gentamicin production. bohrium.comresearchgate.netresearchgate.net Research has focused on identifying optimal carbon and nitrogen sources, as well as the influence of other nutrients and trace elements. Potato starch and soybean meal have been identified as effective carbon and nitrogen sources, respectively, for gentamicin fermentation. msk.or.kr The concentration of phosphate (B84403) is also important, with studies indicating optimal production at specific levels of K₂HPO₄. researchgate.netnih.gov Trace elements, including cobalt, molybdenum, iron, copper, zinc, and manganese, have been shown to play important roles in the biosynthesis and formation of gentamicins by Micromonospora purpurea. researchgate.net Cobalt ions, specifically, at an optimum stimulating concentration of 0.006g CoCl₂ per liter of broth, have been shown to enhance gentamicin production. msk.or.kr
Optimization studies using methodologies like response surface methodology have demonstrated significant increases in gentamicin production by adjusting medium components. nih.govnih.govpharmacophorejournal.com For example, an optimized medium containing specific concentrations of starch, soybean meal, K₂HPO₄, and CoCl₂ resulted in a significantly higher yield compared to unoptimized media. nih.gov
Here is a table summarizing some optimized medium components:
| Component | Optimized Concentration (g/L) | Reference |
| Starch | 12.7252 | researchgate.net |
| Soybean meal | 10.593 | researchgate.net |
| Zinc sulfate (B86663) | 0.2714 | researchgate.net |
| Ammonium phosphate | 5.4032 | researchgate.net |
| Starch | 9 | nih.gov |
| Soyabean meal | 3 | nih.gov |
| K₂HPO₄ | 0.9 | nih.gov |
| CoCl₂ | 0.01 | nih.gov |
Elucidation of the this compound Biosynthetic Pathway
The biosynthetic pathway of this compound is a complex cascade of enzymatic reactions that convert simple precursors into the final antibiotic structure. The elucidation of this pathway has been greatly aided by the identification and characterization of the gentamicin biosynthetic gene cluster in Micromonospora species. pnas.orgresearchgate.netnih.gov
Initial Biosynthetic Precursors (D-Glucose-6-phosphate)
The biosynthesis of gentamicin begins with D-glucose-6-phosphate (Glc-6-P). google.compnas.orgresearchgate.net This primary metabolite serves as the initial precursor for the formation of the aminocyclitol core of gentamicin. google.compnas.org
Formation of the 2-Deoxystreptamine (B1221613) (2-DOS) Core
A key intermediate in the biosynthesis of gentamicin and other aminoglycosides is 2-deoxystreptamine (2-DOS). google.comwikipedia.orgpnas.orgpnas.orgpnas.orgwikipedia.orgsigmaaldrich.com The formation of the 2-DOS core from D-glucose-6-phosphate involves a series of enzymatic steps. Initially, D-glucose-6-phosphate is converted to 2-deoxy-scyllo-inosose (B3429959) (2-DOI) through a carbocyclization reaction catalyzed by enzymes like GtmA or GntB. google.compnas.org Subsequently, two aminotransferase reactions and a dehydrogenase step are required to convert 2-DOI, via intermediates such as 2-deoxy-scyllo-inosamine (B1216308) (2-DOIA) and 1-keto-2-deoxy-scyllo-inosamine (keto-2-DOIA), into 2-DOS. google.compnas.org Specific genes and enzymes, such as gtmB-gtmA-gacH, have been identified as being responsible for the biosynthesis of the 2-DOS core. pnas.org Glutamine also appears to play a role in stimulating 2-DOS production. researchgate.netnih.gov
Glycosylation Steps in this compound Synthesis
Following the formation of the 2-DOS core, the biosynthetic pathway involves the sequential attachment of sugar moieties through glycosylation reactions. google.compnas.org Two key glycosylation steps are required for the formation of gentamicin A2, an important precursor to the gentamicin C complex. google.compnas.org
The first glycosylation step involves the addition of N-acetyl-D-glucosamine (GlcNAc) to the C-4 position of 2-DOS. pnas.orgbiorxiv.orgnih.govresearchgate.net This reaction is catalyzed by a glycosyltransferase, such as GtmG or GenM1, using UDP-N-acetylglucosamine (UDP-GlcNAc) as the sugar donor. google.compnas.orgbiorxiv.orgnih.govresearchgate.net The resulting intermediate is 2′-N-acetylparomamine, which is then deacetylated by an enzyme like GtmM or GenD to form paromamine (B1213074). pnas.orgbiorxiv.orgnih.gov
The second glycosylation step involves the attachment of D-xylose to the C-6 position of the paromamine intermediate. google.compnas.orgnih.govresearchgate.net This reaction is catalyzed by another glycosyltransferase, such as GtmE or GenM2, utilizing UDP-xylose (UDP-Xyl) as the sugar donor. pnas.orgbiorxiv.orgnih.govresearchgate.net This step leads to the formation of gentamicin A2, the first pseudotrisaccharide intermediate in the pathway leading to the gentamicin complex. pnas.orgbiorxiv.org
Subsequent steps involve further modifications of gentamicin A2, including amination, methylation, and dideoxygenation reactions, catalyzed by a suite of enzymes encoded within the biosynthetic gene cluster, ultimately leading to the various components of the gentamicin C complex (C1, C1a, C2, C2a, C2b). pnas.orgpnas.orgresearchgate.netbiorxiv.orgresearchgate.netacs.org
Dideoxygenation Mechanisms in this compound Biosynthesis
A crucial step in the biosynthesis of the gentamicin C complex is the dideoxygenation of intermediates such as JI-20A and JI-20Ba. whu.edu.cnacs.orgbiorxiv.orgresearchgate.net This process is particularly important because the resulting 3',4'-dideoxygenation structure in gentamicin provides resistance against deactivation by aminoglycoside 3'-phosphotransferase (APH(3')) enzymes found in some resistant bacteria. researchgate.netresearchgate.net
The dideoxygenation mechanism involves the concerted action of several enzymes, including GenP, GenB3, and GenB4. whu.edu.cnacs.orgbiorxiv.orgresearchgate.netresearchgate.net The process is initiated by GenP-catalyzed phosphorylation of the 3'-hydroxyl group of intermediates like JI-20A and JI-20Ba. whu.edu.cnacs.orgbiorxiv.orgresearchgate.netresearchgate.net The phosphorylated products then serve as substrates for the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, GenB3 and GenB4. whu.edu.cnacs.orgbiorxiv.orgresearchgate.netresearchgate.net
GenB3 is proposed to catalyze the elimination of water and subsequently phosphate from the phosphorylated intermediates, leading to the formation of double bonds. whu.edu.cnacs.orgbiorxiv.org Following these elimination reactions, GenB4 is involved in double bond migration and reduction of the C-4',5' double bond. whu.edu.cnacs.orgbiorxiv.org This series of reactions, involving phosphorylation, elimination, and reduction, ultimately results in the characteristic dideoxygenated structure of the gentamicin C components. whu.edu.cnacs.orgbiorxiv.org
Detailed research, including the analysis of crystal structures of GenB3 and GenB4, has provided insights into the catalytic mechanisms of these enzymes. whu.edu.cnacs.orgbiorxiv.org Site-directed mutagenesis studies have also helped to identify crucial residues for their function. whu.edu.cnacs.org
Genetic Basis of this compound Biosynthesis
The biosynthesis of gentamicin is governed by a cluster of genes located in the genome of Micromonospora echinospora. nih.govpnas.orgsecondarymetabolites.org The identification and characterization of these genes have been instrumental in understanding the enzymatic steps involved in gentamicin production. nih.govpnas.org
Identification of Biosynthetic Gene Clusters
The biosynthetic gene cluster for gentamicin has been isolated and sequenced from Micromonospora echinospora. nih.govpnas.orgsecondarymetabolites.org This cluster contains the genes encoding the enzymes required for the synthesis of the gentamicin complex. nih.govpnas.orgsecondarymetabolites.org The discovery of this gene cluster has significantly advanced the ability to study the gentamicin biosynthetic pathway at a molecular level. nih.govpnas.org
Similar gene clusters have also been identified in other aminoglycoside-producing strains, facilitating comparative studies and the identification of homologous genes involved in related biosynthetic pathways. nih.gov
Functional Assignment of Genes (e.g., gtmA, gtmB, gacH, gtmG, gtmM, gtmE, genP, genB3, genB4)
Numerous genes within the gentamicin biosynthetic cluster have been functionally assigned through genetic studies, including gene deletion and heterologous expression experiments. nih.govpnas.orgnih.gov These studies have revealed the specific roles of individual genes in catalyzing different steps of the pathway. nih.govpnas.orgnih.gov
For instance, a subset of genes, including gtmB, gtmA, and gacH, has been shown to be responsible for the biosynthesis of the 2-deoxystreptamine (2-DOS) core moiety. nih.govpnas.orgnih.gov GtmA is an inosose synthase involved in the carbocyclization of glucose-6-phosphate to 2-deoxy-scyllo-inosose. pnas.org GtmB and GacH are putative aminotransferases involved in the conversion of 2-deoxy-scyllo-inosose to 2-DOS. nih.govpnas.org
Glycosyltransferases play a key role in attaching sugar moieties to the growing gentamicin structure. GtmG has been identified as a glycosyltransferase that adds N-acetyl-D-glucosamine (GlcNAc) to 2-DOS, leading to the formation of 2'-N-acetylparomamine. nih.govpnas.orgnih.gov GtmM is a deacetylase responsible for removing the acetyl group from 2'-N-acetylparomamine to yield paromamine. nih.govpnas.orgnih.gov GtmE is another glycosyltransferase that attaches D-xylose to paromamine, resulting in the formation of gentamicin A2. nih.govpnas.orgnih.gov
As discussed in the dideoxygenation mechanism, GenP is an aminoglycoside phosphotransferase that initiates the process by phosphorylating intermediates. whu.edu.cnacs.orgbiorxiv.orgresearchgate.netresearchgate.net GenB3 and GenB4 are PLP-dependent enzymes that act in concert to carry out the subsequent elimination and reduction steps leading to the dideoxygenated structure. whu.edu.cnacs.orgbiorxiv.orgresearchgate.netresearchgate.net GenB4 also exhibits bifunctional activity, catalyzing both reduction and transamination. researchgate.net GenB2 is another PLP-dependent enzyme in the cluster responsible for the epimerization of the methyl group at C-6' in certain gentamicin components. researchgate.netacs.org
The complex methylation patterns observed in the different gentamicin C components are influenced by methyltransferases such as GenK and GenL. GenK is involved in the methylation of gentamicin X2 to form G418, a precursor to some gentamicin C factors. wikipedia.orgbiorxiv.orgacs.orgnih.gov GenL is a methyltransferase responsible for the terminal N-methylation step at the 6'-position, influencing the proportions of the major gentamicin C components. pnas.orgnih.gov
Here is a table summarizing the functional assignments of some key genes:
| Gene Name | Assigned Function |
| gtmA | Inosose synthase (2-DOS biosynthesis) |
| gtmB | Putative aminotransferase (2-DOS biosynthesis) |
| gacH | Putative aminotransferase (2-DOS biosynthesis) |
| gtmG | Glycosyltransferase (adds GlcNAc to 2-DOS) |
| gtmM | Deacetylase (removes acetyl group from 2'-N-acetylparomamine) |
| gtmE | Glycosyltransferase (adds xylose to paromamine) |
| genP | Aminoglycoside phosphotransferase (initiates dideoxygenation) |
| genB3 | PLP-dependent enzyme (dideoxygenation) |
| genB4 | PLP-dependent enzyme (dideoxygenation, reduction, transamination) |
| genK | Methyltransferase (methylation of gentamicin X2) |
| genL | Methyltransferase (terminal 6'-N-methylation) |
| genB2 | PLP-dependent enzyme (C-6' epimerization) |
Strategies for Genetic Engineering of this compound Production
Genetic engineering approaches have been explored to improve the production of gentamicin and to generate specific gentamicin components. nih.govresearchgate.netbohrium.comresearchgate.net These strategies often involve manipulating the genes within the biosynthetic cluster or introducing genes from other pathways. nih.govresearchgate.netbohrium.comresearchgate.net
One strategy involves enhancing the flux of precursors into the gentamicin biosynthetic pathway. Overexpression of glycosyltransferases like KanM1 and GenM2, which are involved in transferring sugar precursors, has shown promise in increasing gentamicin production. researchgate.net
Another approach focuses on redirecting the pathway towards the production of specific gentamicin components. For example, inactivating genes responsible for branching pathways can lead to the accumulation of desired intermediates or final products. Inactivating the gacD gene, which is involved in converting gentamicin X2 to G418, has resulted in engineered strains with significantly higher yields of gentamicin C1a. nih.gov Similarly, knocking out the genK and genL genes has been used to block the formation of certain gentamicin C components, allowing for the preferential production of others. nih.govresearchgate.net
Heterologous expression of genes from other aminoglycoside biosynthetic pathways has also been utilized. Introducing genes like kanJ and kanK from the kanamycin (B1662678) gene cluster into gentamicin-producing strains has led to the production of gentamicin B from intermediates that would otherwise follow a different route. researchgate.net
Metabolic engineering strategies, including the optimization of fermentation conditions and precursor feeding, are often combined with genetic modifications to further enhance gentamicin yields. wikipedia.orgbohrium.comresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Gentamicin | 3467 |
| This compound | 6419933 |
| Gentamicin C1 | 72395 |
| Gentamicin C1a | 90659098 |
| Gentamicin C2a | 90659098 |
| 2-Deoxystreptamine (2-DOS) | 10007 |
| Gentamicin A2 | 90659098 |
| G418 (Geneticin) | 36430 |
| JI-20A | Not readily available in standard databases |
| JI-20Ba | Not readily available in standard databases |
| JI-20B | Not readily available in standard databases |
| 2'-N-acetylparomamine | Not readily available in standard databases |
| Paromamine | 165386 |
| N-acetyl-D-glucosamine (GlcNAc) | 24178 |
| D-xylose | 135190 |
| Gentamicin X2 | Not readily available in standard databases |
Note: PubChem CIDs for specific intermediates like JI-20A, JI-20Ba, JI-20B, 2'-N-acetylparomamine, and Gentamicin X2 were not readily found in standard PubChem searches based on the provided snippets. Gentamicin C1a and C2a appear to share the same CID based on one source eragene.com, which might indicate they are isomers or that the database entry represents a mixture or a closely related structure. Further investigation would be needed to confirm distinct CIDs for all isomers.## The Chemical Compound this compound: Biosynthesis and Genetic Basis
This compound, a crucial broad-spectrum aminoglycoside antibiotic, is a complex mixture of closely related components primarily produced by the bacterium Micromonospora echinospora. wikipedia.orgnih.gov Its efficacy against a wide range of bacterial infections, particularly those caused by Gram-negative bacteria, has made it a valuable therapeutic agent. nih.govsmpdb.ca The production of this intricate molecule is orchestrated through a complex biosynthetic pathway encoded by a specific gene cluster within the producing organism. nih.govpnas.org This article delves into the biosynthesis of this compound, with a specific focus on the dideoxygenation mechanisms and the underlying genetic basis of its production.
The biosynthesis of this compound is a multi-step process involving the conversion of primary metabolites into the complex aminoglycoside structure. A central structural element of gentamicin is the 2-deoxystreptamine (2-DOS) aminocyclitol ring. wikipedia.orgnih.gov The pathway involves the enzymatic modification of sugar precursors and their subsequent attachment to the 2-DOS core. nih.govpnas.org
The biosynthetic route proceeds through various intermediates. One proposed pathway suggests that gentamicin A2 serves as a precursor, undergoing transformations to yield intermediates like G418 and subsequently JI-20B. wikipedia.orggoogle.com These intermediates then undergo further enzymatic modifications, including critical dideoxygenation steps, to form the diverse components of the gentamicin C complex. whu.edu.cnacs.org
Dideoxygenation Mechanisms in this compound Biosynthesis
A particularly significant series of reactions in the biosynthesis of the gentamicin C complex is the dideoxygenation of intermediates such as JI-20A and JI-20Ba. whu.edu.cnacs.orgbiorxiv.orgresearchgate.net This enzymatic modification is crucial as the resulting 3',4'-dideoxygenated structure confers resistance against inactivation by aminoglycoside 3'-phosphotransferase (APH(3')) enzymes, a common mechanism of bacterial resistance. researchgate.netresearchgate.net
The dideoxygenation process is facilitated by the coordinated action of several enzymes, notably GenP, GenB3, and GenB4. whu.edu.cnacs.orgbiorxiv.orgresearchgate.netresearchgate.net The initial step involves the phosphorylation of the 3'-hydroxyl group of intermediates like JI-20A and JI-20Ba, a reaction catalyzed by GenP, an aminoglycoside phosphotransferase. whu.edu.cnacs.orgbiorxiv.orgresearchgate.netresearchgate.net The phosphorylated intermediates then become substrates for the pyridoxal 5'-phosphate (PLP)-dependent enzymes, GenB3 and GenB4. whu.edu.cnacs.orgbiorxiv.orgresearchgate.netresearchgate.net
GenB3 is believed to catalyze the elimination of water, followed by the elimination of phosphate from the phosphorylated intermediates, leading to the introduction of double bonds. whu.edu.cnacs.orgbiorxiv.org Subsequently, GenB4 is involved in the migration of double bonds and the reduction of the C-4',5' double bond. whu.edu.cnacs.orgbiorxiv.org This sequence of phosphorylation, elimination, and reduction steps ultimately results in the formation of the characteristic dideoxygenated structure found in the gentamicin C components. whu.edu.cnacs.orgbiorxiv.org
Studies, including the analysis of the crystal structures of GenB3 and GenB4, have provided valuable insights into the intricate catalytic mechanisms employed by these enzymes. whu.edu.cnacs.orgbiorxiv.org Site-directed mutagenesis experiments have further aided in identifying key amino acid residues essential for their enzymatic activity. whu.edu.cnacs.org
Genetic Basis of this compound Biosynthesis
The production of gentamicin is genetically controlled by a specific cluster of genes residing within the genome of Micromonospora echinospora. nih.govpnas.orgsecondarymetabolites.org The identification and characterization of these genes have been fundamental to unraveling the enzymatic machinery responsible for gentamicin biosynthesis. nih.govpnas.org
Identification of Biosynthetic Gene Clusters
The biosynthetic gene cluster for gentamicin has been successfully isolated and sequenced from Micromonospora echinospora. nih.govpnas.orgsecondarymetabolites.org This cluster encompasses the genes encoding the complete set of enzymes required for the synthesis of the gentamicin complex. nih.govpnas.orgsecondarymetabolites.org The discovery of this gene cluster has significantly advanced the understanding of the gentamicin biosynthetic pathway at a molecular level. nih.govpnas.org
Comparative genomic studies have also led to the identification of similar gene clusters in other microorganisms known to produce aminoglycoside antibiotics, facilitating the identification of homologous genes and conserved biosynthetic strategies. nih.gov
Functional Assignment of Genes (e.g., gtmA, gtmB, gacH, gtmG, gtmM, gtmE, genP, genB3, genB4)
Through extensive genetic studies, including gene disruption and heterologous expression in model organisms, the functions of numerous genes within the gentamicin biosynthetic cluster have been elucidated. nih.govpnas.orgnih.gov These investigations have pinpointed the specific enzymatic roles of individual genes in catalyzing distinct steps within the biosynthetic pathway. nih.govpnas.orgnih.gov
For example, a cluster of genes including gtmB, gtmA, and gacH has been demonstrated to be responsible for the biosynthesis of the 2-deoxystreptamine (2-DOS) core structure. nih.govpnas.orgnih.gov GtmA functions as an inosose synthase, catalyzing the carbocyclization of glucose-6-phosphate to form 2-deoxy-scyllo-inosose. pnas.org GtmB and GacH are predicted to be aminotransferases involved in the subsequent conversion of 2-deoxy-scyllo-inosose to 2-DOS. nih.govpnas.org
Glycosyltransferases play a pivotal role in the stepwise assembly of the gentamicin molecule by attaching sugar moieties. GtmG has been identified as a glycosyltransferase responsible for the addition of N-acetyl-D-glucosamine (GlcNAc) to 2-DOS, yielding 2'-N-acetylparomamine. nih.govpnas.orgnih.gov GtmM acts as a deacetylase, removing the acetyl group from 2'-N-acetylparomamine to produce paromamine. nih.govpnas.orgnih.gov GtmE is another glycosyltransferase that catalyzes the attachment of D-xylose to paromamine, leading to the formation of gentamicin A2. nih.govpnas.orgnih.gov
As detailed in the dideoxygenation mechanism, GenP is an aminoglycoside phosphotransferase that initiates the dideoxygenation process by phosphorylating key intermediates. whu.edu.cnacs.orgbiorxiv.orgresearchgate.netresearchgate.net GenB3 and GenB4 are PLP-dependent enzymes that work in concert to perform the subsequent elimination and reduction reactions necessary for the dideoxygenated structure. whu.edu.cnacs.orgbiorxiv.orgresearchgate.netresearchgate.net GenB4 has also been shown to possess bifunctional activity, catalyzing both reduction and transamination. researchgate.net GenB2, another PLP-dependent enzyme within the cluster, is involved in the epimerization of the methyl group at the C-6' position in certain gentamicin components. researchgate.netacs.org
The variations in methylation patterns among the different gentamicin C components are influenced by methyltransferases such as GenK and GenL. GenK is implicated in the methylation of gentamicin X2, leading to the formation of G418, a precursor to some gentamicin C factors. wikipedia.orgbiorxiv.orgacs.orgnih.gov GenL is a methyltransferase responsible for the terminal N-methylation step at the 6'-position, which significantly impacts the relative proportions of the major gentamicin C components produced. pnas.orgnih.gov
The functional assignments of some key genes are summarized in the table below:
| Gene Name | Assigned Function |
| gtmA | Inosose synthase (involved in 2-DOS biosynthesis) |
| gtmB | Putative aminotransferase (involved in 2-DOS biosynthesis) |
| gacH | Putative aminotransferase (involved in 2-DOS biosynthesis) |
| gtmG | Glycosyltransferase (adds GlcNAc to 2-DOS) |
| gtmM | Deacetylase (removes acetyl group from 2'-N-acetylparomamine) |
| gtmE | Glycosyltransferase (adds xylose to paromamine) |
| genP | Aminoglycoside phosphotransferase (initiates dideoxygenation) |
| genB3 | PLP-dependent enzyme (involved in dideoxygenation) |
| genB4 | PLP-dependent enzyme (involved in dideoxygenation, reduction, and transamination) |
| genK | Methyltransferase (involved in methylation of gentamicin X2) |
| genL | Methyltransferase (catalyzes terminal 6'-N-methylation) |
| genB2 | PLP-dependent enzyme (catalyzes C-6' epimerization) |
Strategies for Genetic Engineering of this compound Production
Genetic engineering has emerged as a powerful tool to enhance the production of gentamicin and to tailor the production of specific gentamicin components. nih.govresearchgate.netbohrium.comresearchgate.net These strategies typically involve targeted modifications to the genes within the biosynthetic cluster or the introduction of genes from other biosynthetic pathways. nih.govresearchgate.netbohrium.comresearchgate.net
One approach focuses on increasing the flow of precursor molecules into the gentamicin biosynthetic pathway. Overexpression of genes encoding glycosyltransferases, such as KanM1 and GenM2, which are responsible for transferring sugar precursors, has demonstrated potential in improving gentamicin yields. researchgate.net
Another strategy involves redirecting the metabolic flux towards the production of desired gentamicin components. Inactivating genes that encode enzymes in competing or branching pathways can lead to the accumulation of specific intermediates or final products. For instance, the inactivation of the gacD gene, which is involved in the conversion of gentamicin X2 to G418, has resulted in engineered strains exhibiting significantly higher production of gentamicin C1a. nih.gov Similarly, the targeted knockout of the genK and genL genes has been employed to block the formation of certain gentamicin C components, thereby favoring the production of others. nih.govresearchgate.net
Heterologous expression, involving the introduction of genes from other aminoglycoside biosynthetic pathways, has also been successfully utilized. The introduction of genes like kanJ and kanK from the kanamycin biosynthetic cluster into gentamicin-producing strains has enabled the production of gentamicin B from intermediates that would otherwise be channeled into different branches of the pathway. researchgate.net
These genetic engineering strategies are often complemented by metabolic engineering approaches, including the optimization of fermentation conditions and the controlled feeding of precursors, to further maximize gentamicin yields and tailor the production profile. wikipedia.orgbohrium.comresearchgate.net
Mechanism of Action of Gentamicin Sulphate at the Molecular and Cellular Level
Ribosomal Target Binding and Interaction Dynamics
The primary mechanism of action of gentamicin (B1671437) sulphate involves its binding to specific sites on the bacterial ribosome. creative-diagnostics.comcreative-diagnostics.comdrugbank.com This binding is crucial for initiating the cascade of events that leads to the inhibition of protein synthesis.
Binding to the 30S Ribosomal Subunit
Gentamicin sulphate primarily binds to the 30S ribosomal subunit of bacteria. creative-diagnostics.compatsnap.comcapricorn-scientific.comcreative-diagnostics.comdrugbank.comwikipedia.orgcorning.combiocompare.comcorning.comgendepot.comserva.de This binding is a key step in its antibacterial activity. The interaction with the 30S subunit disrupts the normal function of the ribosome, particularly its ability to accurately translate mRNA into proteins. patsnap.comdrugbank.com
Interaction with 16S rRNA (Helix 44, Adenosines 1492/1493)
A significant interaction site for this compound on the 30S subunit is the 16S ribosomal RNA (rRNA), specifically within helix 44 (h44). creative-diagnostics.comdrugbank.compnas.org This region is located near the A-site of the 30S subunit, which is critical for the decoding of mRNA codons and the binding of transfer RNA (tRNA). drugbank.compnas.org Gentamicin's binding at helix 44 is thought to displace key nucleotides, specifically Adenosines 1492 and 1493, from helix 44. creative-diagnostics.comdrugbank.comwikipedia.org Normally, these adenosines are involved in the proofreading mechanism that ensures correct codon-anticodon pairing. creative-diagnostics.comwikipedia.org By forcing these adenosines to maintain a position that mimics a correct match, gentamicin leads to the acceptance of incorrect aminoacyl-tRNAs. creative-diagnostics.comwikipedia.org
Secondary Binding Site at 23S rRNA (Helix 69)
In addition to its primary binding site on the 30S subunit, gentamicin has also been proposed to have a secondary binding site at helix 69 (H69) of the 23S rRNA, which is part of the 50S ribosomal subunit. creative-diagnostics.comdrugbank.comwikipedia.orgjneurosci.orgnih.govoup.com This secondary site interacts with helix 44 of the 16S rRNA at the interface between the two ribosomal subunits. creative-diagnostics.comwikipedia.orgoup.com Binding at this site is believed to interfere with the interaction of the ribosome with ribosome recycling factors. creative-diagnostics.comwikipedia.org This interference can cause the ribosomal subunits to remain associated even after translation is complete, leading to a pool of inactive ribosomes that cannot initiate new rounds of protein synthesis. creative-diagnostics.comwikipedia.org
Impact on Bacterial Protein Synthesis
The binding of this compound to the bacterial ribosome has profound effects on the process of protein synthesis, leading to the production of faulty proteins. creative-diagnostics.compatsnap.comcreative-diagnostics.comdrugbank.comgendepot.comcreative-diagnostics.combiobasic-asia.com
Induction of mRNA Misreading and Codon-Anticodon Mismatch
A major consequence of gentamicin binding to the 30S ribosomal subunit, particularly at the 16S rRNA decoding center, is the induction of mRNA misreading. patsnap.comcreative-diagnostics.comdrugbank.comwikipedia.orggendepot.comserva.decreative-diagnostics.combiobasic-asia.compatsnap.com This occurs because the antibiotic interferes with the ribosome's ability to accurately discriminate between correct and incorrect tRNA-mRNA interactions. creative-diagnostics.comdrugbank.comwikipedia.org The stabilization of the conformation mimicking correct codon-anticodon pairing, even when the pairing is incorrect, leads to the incorporation of wrong amino acids into the growing polypeptide chain. creative-diagnostics.comdrugbank.comwikipedia.org This misreading can occur frequently, with estimates suggesting errors can occur roughly every 1 in 500 amino acids incorporated. creative-diagnostics.comwikipedia.org
Production of Aberrant and Non-Functional Proteins
The misreading of mRNA codons induced by this compound results in the synthesis of aberrant and non-functional proteins. creative-diagnostics.compatsnap.comwikipedia.orgcreative-diagnostics.com These proteins contain incorrect amino acids, leading to improper folding and structure. creative-diagnostics.comwikipedia.org The accumulation of these misfolded and non-functional proteins within the bacterial cell can disrupt vital cellular processes and ultimately contribute to bacterial cell death. creative-diagnostics.compatsnap.comwikipedia.org In addition to misreading, gentamicin can also cause premature termination of protein synthesis, further contributing to the production of truncated and non-functional protein products. patsnap.comcreative-diagnostics.com
Premature Termination of Polypeptide Elongation
One significant consequence of this compound binding to the ribosome is the induction of premature termination of polypeptide elongation. patsnap.com By interfering with the accurate reading of mRNA codons, gentamicin can cause the ribosome to misinterpret sense codons as stop codons or to read through actual stop codons incorrectly. wikipedia.orgpicmonic.com This leads to the premature release of incomplete, truncated polypeptide chains. patsnap.comwikipedia.org This disruption in translation fidelity contributes to the accumulation of non-functional proteins within the bacterial cell. patsnap.com
Inhibition of Ribosome Recycling and Re-initiation
This compound has also been shown to affect ribosome recycling and re-initiation. A secondary binding site for aminoglycosides, including gentamicin, has been identified at helix 69 (H69) of the 23S rRNA in the 50S ribosomal subunit. creative-diagnostics.compnas.orgwikipedia.orgelifesciences.org This site is in proximity to helix 44 (h44) and proteins involved in recognizing stop codons. creative-diagnostics.comwikipedia.org Binding at this secondary site is thought to perturb the ribosome recycling process by inhibiting the release of tRNA from post-termination complexes. creative-diagnostics.compnas.orgelifesciences.orgresearchgate.net This can result in ribosomal subunits remaining associated after translation is complete, creating a pool of inactive ribosomes that are unable to participate in new rounds of protein synthesis. creative-diagnostics.comwikipedia.org
Consequences of this compound Binding for Bacterial Physiology
The molecular interactions of this compound with the ribosome lead to several critical consequences for bacterial physiology, ultimately contributing to cell death.
Disruption of Proofreading Mechanisms
This compound binding to the 30S ribosomal subunit, particularly at the A-site, directly impacts the ribosome's proofreading mechanism. picmonic.comspandidos-publications.comnih.govnih.gov The decoding center of the ribosome is responsible for ensuring accurate base pairing between the mRNA codon and the incoming aminoacyl-tRNAs. spandidos-publications.com Gentamicin interferes with this proofreading function, reducing the fidelity of translation and increasing the frequency of misincorporation of near-cognate aminoacyl-tRNAs into the polypeptide chain. creative-diagnostics.comfrontiersin.orgspandidos-publications.comnih.gov This leads to the synthesis of aberrant proteins containing incorrect amino acids. creative-diagnostics.comnih.gov
Alteration of Bacterial Cell Membrane Permeability
The production of misfolded and aberrant proteins as a result of gentamicin's action has significant consequences for the bacterial cell membrane. These non-functional or truncated proteins can be incorporated into or associate with the cytoplasmic membrane, disrupting its integrity and altering its permeability. picmonic.comelifesciences.orgnih.govnih.govnih.gov This membrane damage facilitates further uptake of aminoglycosides into the cell, creating a positive feedback loop that enhances the drug's intracellular concentration and its inhibitory effects on protein synthesis. elifesciences.orgnih.govnih.gov The polycationic nature of aminoglycosides also allows them to interact electrostatically with the negatively charged components of the bacterial membrane, such as phospholipids (B1166683) and lipopolysaccharides, displacing stabilizing divalent cations and further increasing membrane permeability. nih.govnih.govfrontiersin.orggardp.org
Molecular Mechanisms of Bacterial Resistance to Gentamicin Sulphate
Modifications of the Ribosomal Target Site
Gentamicin (B1671437) exerts its antibacterial effect by binding to the 30S ribosomal subunit, specifically to the A-site within the 16S rRNA, leading to mistranslation of mRNA and ultimately bacterial cell death. creative-diagnostics.com Bacteria can develop resistance by modifying this target site, which reduces the binding affinity of gentamicin and renders the antibiotic ineffective. creative-diagnostics.comnih.gov
One of the primary mechanisms of target site modification involves mutations in the bacterial genes encoding 16S rRNA, known as rrs genes. creative-diagnostics.com Specific point mutations within the A-site of the 16S rRNA can significantly impair gentamicin's ability to bind. creative-diagnostics.comasm.org For instance, a single base substitution, such as A1408G (in E. coli numbering), has been identified in resistant mutants. asm.orgnih.gov This particular mutation confers high-level resistance to gentamicin and other related aminoglycosides like kanamycin (B1662678). asm.orgnih.gov These genetic alterations create structural changes in the ribosome that sterically hinder or eliminate the critical contact points for the antibiotic, thereby preventing its inhibitory action on protein synthesis. creative-diagnostics.com While effective, this resistance mechanism is considered relatively rare compared to enzymatic inactivation. nih.gov
Alterations in ribosomal proteins can also contribute to gentamicin resistance. The rpsL gene encodes the ribosomal protein S12, a key component of the 30S subunit. nih.govplos.org Mutations in rpsL are a well-established cause of high-level resistance to streptomycin, another aminoglycoside. nih.govplos.org These mutations can induce conformational changes in the ribosome structure, which in turn can affect the binding of other aminoglycosides, including gentamicin. creative-diagnostics.com For example, specific amino acid substitutions in the S12 protein, such as K43R or K88R, have been shown to confer resistance. nih.govplos.org While these mutations primarily confer resistance to streptomycin, they demonstrate the principle that changes in ribosomal protein structure can reduce the sensitivity to a range of ribosome-targeting antibiotics. nih.gov
A more recently discovered and clinically significant mechanism of target site modification is the enzymatic methylation of the 16S rRNA. nih.govoup.com This process is mediated by a specific class of enzymes called 16S rRNA methyltransferases (16S-RMTases). nih.govmdpi.com These enzymes, often encoded by genes located on mobile genetic elements like plasmids, catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to specific nucleotides within the gentamicin-binding A-site of the 16S rRNA. nih.govmdpi.com
Common sites of methylation are the N7 position of guanine (B1146940) at position 1405 (G1405) or the N1 position of adenine (B156593) at 1408 (A1408). nih.govoup.comresearchgate.net The addition of a bulky methyl group at these critical locations sterically obstructs the binding of gentamicin and other 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides. oup.commdpi.com This mechanism typically confers a very high level of resistance to a broad range of aminoglycosides, including gentamicin, amikacin (B45834), and tobramycin (B1681333). nih.govoup.com The genes encoding these enzymes, such as armA (aminoglycoside resistance methyltransferase) and various rmt (ribosomal methyltransferase) genes, are often found on plasmids that also carry other resistance determinants, contributing to the emergence of multidrug-resistant pathogens. oup.commdpi.com
Table 1: Overview of Ribosomal Target Site Modifications Conferring Gentamicin Resistance
| Mechanism | Gene Involved | Molecular Change | Effect on Gentamicin | Resulting Resistance Level |
|---|---|---|---|---|
| rRNA Mutation | rrs | Point mutation (e.g., A1408G) in 16S rRNA | Reduces binding affinity to the ribosomal A-site | High |
| Ribosomal Protein Mutation | rpsL | Amino acid substitution (e.g., K43R) in S12 protein | Induces conformational change in the 30S subunit, indirectly affecting binding | Moderate to High |
| rRNA Methylation | armA, rmt genes | Methylation of nucleotides (e.g., G1405 or A1408) in 16S rRNA | Sterically blocks the antibiotic binding site | Very High |
Enzymatic Inactivation of Gentamicin Sulphate
The most prevalent mechanism of bacterial resistance to gentamicin is the enzymatic modification and subsequent inactivation of the antibiotic molecule. nih.govnih.govnih.gov This is carried out by a diverse group of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs). creative-diagnostics.comnih.gov
AMEs are bacterial enzymes that catalyze the covalent transfer of a chemical group to the gentamicin molecule. researchgate.net This modification structurally alters the antibiotic, drastically reducing its affinity for the ribosomal target site. creative-diagnostics.comresearchgate.net The genes encoding AMEs are frequently located on mobile genetic elements such as plasmids and transposons, facilitating their rapid spread among bacterial populations through horizontal gene transfer. creative-diagnostics.comnih.gov
There are three main classes of AMEs, categorized by the type of chemical modification they perform: nih.govnih.govnih.gov
N-Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-coenzyme A to an amino group on the gentamicin molecule.
O-Phosphotransferases (APHs): They transfer a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic.
O-Nucleotidyltransferases (ANTs or AADs): These enzymes transfer a nucleotide group (typically AMP) from ATP to a hydroxyl group.
The presence of one or more AMEs is a common finding in clinically isolated gentamicin-resistant Gram-negative bacteria. nih.govoup.com
Among the AMEs, the N-Acetyltransferases (AACs) are a major cause of gentamicin resistance. nih.gov These enzymes specifically catalyze the acetylation of one of the amino groups on the aminoglycoside structure. mcmaster.ca The nomenclature for these enzymes, such as AAC(3), indicates the position on the aminoglycoside that is acetylated—in this case, the 3-amino group. mcmaster.ca
A clinically important example is the enzyme encoded by the aac(3)-II gene. creative-diagnostics.commcmaster.ca This enzyme, Aminoglycoside 3-N-acetyltransferase II, inactivates gentamicin by transferring an acetyl group to the 3'-amino group of the antibiotic. mcmaster.cauniprot.org This modification prevents the drug from binding effectively to the 16S rRNA. The aac(3)-II gene is often found in enterobacteria and confers resistance to gentamicin and tobramycin. creative-diagnostics.commcmaster.ca Different variants of AAC enzymes exist, each with a slightly different substrate profile, contributing to the complexity of resistance patterns observed in bacterial pathogens. nih.gov
O-Phosphotransferases (APHs) and Phosphorylation Mechanisms
Aminoglycoside phosphotransferases (APHs) constitute a major family of enzymes that confer resistance to gentamicin by catalyzing the phosphorylation of specific hydroxyl groups on the antibiotic molecule. researchgate.netnih.gov This enzymatic modification introduces a bulky, negatively charged phosphate group, which sterically and electrostatically hinders the binding of gentamicin to its target, the 16S rRNA within the bacterial 30S ribosomal subunit. researchgate.net The loss of high-affinity binding prevents the antibiotic from disrupting protein synthesis, thereby rendering it ineffective. researchgate.net
APHs utilize a nucleotide triphosphate, typically adenosine (B11128) triphosphate (ATP) or guanosine (B1672433) triphosphate (GTP), as a phosphate donor for the transfer reaction. nih.govnih.gov The catalytic mechanism generally involves a conserved aspartate residue that acts as a catalytic base, facilitating the deprotonation of the target hydroxyl group on the aminoglycoside, thereby activating it for nucleophilic attack on the γ-phosphate of the nucleotide cofactor. nih.gov
There are several classes of APH enzymes, categorized based on the position of the hydroxyl group they modify on the aminoglycoside structure. imrpress.com For gentamicin, a key enzyme is APH(2"), which phosphorylates the 2"-hydroxyl group. imrpress.com In Gram-positive organisms like Enterococcus and Staphylococcus species, gentamicin resistance is often mediated by a bifunctional enzyme that possesses both APH(2”) and AAC(6') (aminoglycoside acetyltransferase) activities. imrpress.com The APH(2") family is notable for its ability to use GTP, with some members like APH(2")-Ia and APH(2")-IIIa showing a preference for or exclusive use of GTP over ATP in vivo. nih.gov The structure of APHs shares similarities with eukaryotic protein kinases, suggesting a common evolutionary ancestor. nih.govimrpress.com
Table 1: Key Aminoglycoside Phosphotransferases (APHs) Involved in Gentamicin Resistance
O-Nucleotidyltransferases (ANTs) and Adenylylation Mechanisms (e.g., ANT(2″)-Ia)
Aminoglycoside O-nucleotidyltransferases (ANTs), also known as adenylyltransferases, represent another critical family of aminoglycoside-modifying enzymes (AMEs). nih.gov These enzymes inactivate gentamicin by catalyzing the covalent transfer of an adenosine monophosphate (AMP) moiety from ATP to a specific hydroxyl group on the antibiotic. nih.govnih.gov This adenylylation adds a large molecular group to the gentamicin structure, which, similar to phosphorylation, obstructs its ability to bind to the bacterial ribosome. asm.org
One of the most clinically significant and prevalent ANTs is ANT(2″)-Ia, which confers resistance to gentamicin, tobramycin, and kanamycin. asm.orgnih.gov The catalytic mechanism of ANT(2″)-Ia is magnesium-dependent and involves the direct transfer of AMP from ATP to the 2″-hydroxyl group of the aminoglycoside. asm.orgnih.gov The reaction is facilitated by a catalytic base, Asp86, and the coordination of two Mg²⁺ ions, which are crucial for positioning the substrates correctly within the active site. asm.orgnih.gov
Structurally, ANT(2″)-Ia possesses a two-domain architecture with a conserved N-terminal active site that shares similarities with other antibiotic nucleotidyltransferases and even with DNA polymerase β, suggesting an evolutionary link. asm.orgnih.gov The genes encoding ANT enzymes, such as aadB which codes for ANT(2")-Ia, are frequently found on mobile genetic elements like plasmids and transposons, contributing to their widespread dissemination. nih.govmdpi.com
Horizontal Gene Transfer and Dissemination of AME Genes
The rapid and widespread dissemination of genes encoding aminoglycoside-modifying enzymes (AMEs), including APHs and ANTs, is primarily driven by horizontal gene transfer (HGT). creative-diagnostics.comacademicjournals.org This process allows for the transfer of genetic material between different bacteria, even across species and genera, facilitating the swift evolution of antibiotic resistance. scispace.comcdnsciencepub.com
The primary vehicles for the HGT of AME genes are mobile genetic elements (MGEs) such as plasmids and transposons. creative-diagnostics.comacademicjournals.orgirb.hr These elements often carry multiple resistance genes, leading to multidrug resistance. A significant role in the acquisition and expression of AME gene cassettes is played by integrons. creative-diagnostics.comfrontiersin.orgnih.gov Integrons are genetic platforms that can capture and integrate gene cassettes, including those encoding APH and ANT enzymes, and express them via a promoter located within the integron structure. nih.govresearchgate.net Class 1 integrons are particularly important in the dissemination of resistance genes among clinical isolates of Gram-negative bacteria. frontiersin.orgnih.gov The genes for enzymes like ANT(2")-Ia (aadB) and various APHs are commonly found as gene cassettes within these integrons, which are themselves often located on transposons and conjugative plasmids, further enhancing their mobility. nih.govacademicjournals.org
Efflux Pump Systems and Reduced Intracellular Accumulation
Beyond enzymatic inactivation, bacteria can achieve resistance to gentamicin by actively reducing its concentration within the cell. nih.gov This is accomplished through the action of efflux pump systems, which are membrane-spanning protein complexes that recognize and expel a wide range of substrates, including antibiotics, from the bacterial cytoplasm or periplasm. nih.gov
Role of Outer Membrane Porin Modifications (e.g., OmpF)
The entry of hydrophilic antibiotics like gentamicin into Gram-negative bacteria is partly facilitated by outer membrane porins, which form water-filled channels through the outer membrane. creative-diagnostics.com Modifications to these porins can reduce the influx of the antibiotic, thereby contributing to resistance. In Escherichia coli, OmpF is a major non-specific porin. biorxiv.org While some studies have suggested that porin-deficient mutants show little change in gentamicin susceptibility, others have demonstrated that the combined deletion of major porin genes, such as ompF and ompC, leads to a significant decrease in susceptibility to gentamicin. biorxiv.orgnih.gov Mutations in the ompF gene that alter the size or charge of the pore can also impact the permeability of the outer membrane to antibiotics. nih.gov Reduced expression or functional alteration of porins like OmpF can decrease the rate of gentamicin entry, which, especially when combined with active efflux, can lead to a significant reduction in the intracellular antibiotic concentration. creative-diagnostics.com
Overexpression of Multidrug Efflux Pumps (e.g., AcrAB-TolC, AdeABC, AdeIJK, EfrAB)
A more direct mechanism for reducing intracellular gentamicin levels is the overexpression of multidrug efflux pumps. These pumps are typically tripartite systems in Gram-negative bacteria, spanning the inner membrane, periplasm, and outer membrane.
AcrAB-TolC: This is a well-characterized Resistance-Nodulation-Cell Division (RND) family efflux pump in E. coli and other Enterobacteriaceae. researchgate.netbmbreports.org It forms a complex where AcrB is the inner membrane transporter, AcrA is the periplasmic membrane fusion protein, and TolC is the outer membrane channel. elifesciences.orgnih.gov Overexpression of the AcrAB-TolC system contributes to resistance against a broad spectrum of antibiotics, although its role in aminoglycoside resistance is considered secondary to enzymatic modification.
AdeABC and AdeIJK: These are two important RND-type efflux systems in Acinetobacter baumannii. nih.govnih.gov The AdeABC pump is known to confer resistance to a wide range of substrates, with gentamicin being one of its primary substrates. nih.gov The AdeIJK system also contributes to multidrug resistance in this pathogen. nih.govwhioce.com Overexpression of these pumps, often due to mutations in their regulatory systems (e.g., AdeRS for AdeABC), is a significant mechanism of aminoglycoside resistance in A. baumannii. nih.gov
EfrAB: In Gram-positive bacteria such as Enterococcus faecalis, ATP-binding cassette (ABC) transporters like EfrAB function as multidrug efflux pumps. nih.govnih.gov EfrAB is a heterodimeric transporter that has been shown to be involved in resistance to gentamicin. nih.govujaen.es Its expression can be induced by sub-inhibitory concentrations of the antibiotic, leading to active efflux of the drug from the cell. nih.govujaen.es
Table 2: Major Efflux Pumps Contributing to Reduced Gentamicin Accumulation
Structural and Mechanistic Insights into Efflux Pump Function
The function of RND-type efflux pumps like AcrAB-TolC and AdeABC is driven by the proton-motive force. bmbreports.orgnih.gov The inner membrane transporter (AcrB or AdeB) is a homotrimer, and its protomers cycle through a series of conformational states: access (loose), binding (tight), and extrusion (open). researchgate.netbmbreports.org This rotational mechanism captures the antibiotic substrate from either the periplasm or the outer leaflet of the inner membrane and transports it through a channel. researchgate.netbmbreports.org The periplasmic adaptor protein (AcrA or AdeA) acts as a bridge, connecting the inner membrane pump to the outer membrane channel (TolC or AdeC). nih.govnih.gov The assembly of this tripartite complex creates a continuous channel that expels the drug directly into the extracellular medium, bypassing the periplasm. elifesciences.orgnih.gov Recent cryo-electron microscopy studies have provided near-atomic resolution structures of these complexes, revealing the dynamic conformational changes that couple substrate binding to channel opening and drug extrusion. elifesciences.orgnih.gov
In contrast, ABC transporters like EfrAB utilize the energy derived from ATP hydrolysis to drive the transport of substrates across the cell membrane. nih.govasm.org The EfrA and EfrB proteins likely form a heterodimer, with each subunit containing a nucleotide-binding domain and a transmembrane domain. nih.gov The binding and hydrolysis of ATP induce conformational changes that power the efflux of drugs like gentamicin. asm.org
Biofilm-Mediated Resistance Mechanisms
Bacterial biofilms present a significant challenge in the treatment of infections due to their inherent resistance to antimicrobial agents, including this compound. This resistance is not typically due to the acquisition of new resistance genes but is rather a multifactorial phenomenon arising from the unique structure and physiology of the biofilm community.
Extracellular Polymeric Substance (EPS) Matrix as a Permeability Barrier
The extracellular polymeric substance (EPS) matrix is a defining feature of biofilms, accounting for up to 90% of the total biofilm biomass. nih.gov This complex, self-produced matrix is composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA). nih.govnih.gov The EPS matrix provides structural stability to the biofilm and, crucially, acts as a physical barrier that can impede the penetration of antimicrobial agents like this compound. nih.govresearchgate.net
The effectiveness of the EPS matrix as a permeability barrier is influenced by its composition and the physicochemical properties of the antibiotic. For instance, the positively charged nature of gentamicin, an aminoglycoside, can lead to its binding with negatively charged components of the EPS matrix, such as alginate in Pseudomonas aeruginosa biofilms. wjgnet.com This interaction sequesters the antibiotic, preventing it from reaching the bacterial cells embedded within the biofilm. Studies have shown that while gentamicin was able to penetrate E. coli biofilms, it was unable to effectively penetrate P. aeruginosa biofilms, which are rich in negatively charged polysaccharides. wjgnet.com The composition of the EPS can vary even within the same bacterial species, leading to different levels of resistance.
The ability of the EPS to act as a barrier is a key contributor to the increased antibiotic tolerance observed in biofilm-associated bacteria compared to their planktonic (free-floating) counterparts. nih.gov
Impact of Biofilm Microenvironment on this compound Efficacy
The microenvironment within a biofilm is characterized by gradients of nutrients, oxygen, and pH, which can significantly impact the efficacy of this compound. nih.gov Many antibiotics, including gentamicin, are more effective against metabolically active and rapidly growing bacteria. nih.gov The nutrient and oxygen limitations in the deeper layers of a biofilm lead to a reduced metabolic rate and slower growth of the bacterial cells, rendering them less susceptible to the action of gentamicin. nih.gov
Specifically, the efficacy of aminoglycosides like gentamicin is diminished in anaerobic and low pH environments, both of which can be found within mature biofilms. nih.gov For example, the bactericidal effects of tobramycin and ciprofloxacin, which share similarities with gentamicin, are reduced in the low-oxygen conditions found in deep layers of P. aeruginosa biofilms. nih.gov This altered physiological state, often referred to as "drug indifference," is a significant factor in the recalcitrance of biofilm infections to antibiotic treatment. nih.gov
Adaptive Responses and Persister Cell Formation within Biofilms
Within the protective confines of a biofilm, bacteria can exhibit adaptive responses that contribute to their survival in the presence of antibiotics. One of the most significant of these is the formation of "persister cells." msu.ru Persister cells are a small, dormant subpopulation of bacteria that are phenotypically tolerant to high concentrations of antibiotics. msu.ruwesternsydney.edu.aufrontiersin.org This tolerance is not due to genetic resistance but rather to a transient, non-growing state. westernsydney.edu.auresearchgate.net
The formation of persister cells is often linked to toxin-antitoxin (TA) modules and the stringent response in bacteria. msu.ruresearchgate.net These cells are metabolically quiescent, which makes them inherently less susceptible to antibiotics that target active cellular processes. researchgate.net For instance, Staphylococcus aureus persister cells have shown tolerance to gentamicin, which inhibits protein synthesis. researchgate.net While the majority of the biofilm population may be killed by an antibiotic, these persister cells can survive and, once the antibiotic pressure is removed, can repopulate the biofilm, leading to recurrent infections. msu.ru
The number of persister cells can be influenced by the growth state of the bacterial population, with higher numbers often found in stationary phase and within biofilms. msu.ru Studies have shown that colony-biofilm cultures of E. coli produce a significantly higher number of persister cells compared to liquid cultures. frontiersin.org
Adaptive Resistance Phenomena and Reversibility
Adaptive resistance is a temporary and reversible form of resistance that can be induced in bacteria upon initial exposure to an antibiotic, including gentamicin. nih.govoup.com This phenomenon is distinct from acquired resistance, which involves stable genetic mutations. oup.com Adaptive resistance is characterized by a reduced susceptibility to the bactericidal effects of the antibiotic following an initial exposure. oup.com
This form of resistance typically develops within a few hours of antibiotic exposure and can be reversed after the antibiotic is removed from the environment. nih.govoup.com The mechanism behind adaptive resistance to aminoglycosides like gentamicin is thought to involve a down-regulation of drug uptake by the bacterial cell. oup.comasm.org
The degree and duration of adaptive resistance can be influenced by the initial concentration of the antibiotic. nih.gov Higher initial concentrations of gentamicin have been shown to induce a greater and more prolonged state of adaptive resistance. nih.gov However, once the antibiotic concentration decreases, the bacteria can regain their susceptibility. nih.gov For instance, in one in vitro study, full recovery of susceptibility in P. aeruginosa occurred approximately 36 to 43 hours after exposure to single doses of gentamicin. nih.gov This reversibility suggests that strategies such as longer dosing intervals for aminoglycosides might be beneficial to allow time for the adaptive resistance to resolve, potentially improving therapeutic efficacy. nih.gov
Pharmacokinetic Studies of Gentamicin Sulphate in Research Models
Absorption and Distribution Kinetics in Animal Models (e.g., Camels, Rabbits, Chickens, Dogs, Rats, Catfish)
Pharmacokinetic studies have been conducted in various animal species to characterize the absorption and distribution of gentamicin (B1671437) sulphate. In camels (Camelus dromedarius), after a single intramuscular administration of gentamicin sulphate (3 mg/kg body weight), the drug reached a peak plasma concentration (Cmax) of 6.26 ± 0.36 µg/ml at approximately 2 hours post-injection. The absolute bioavailability (F) was reported as 75.56 ± 4.92%. Following intravenous administration in camels, the volume of distribution at steady state (Vdss) was 0.28 ± 0.02 l/kg, and the volume of distribution (Vdarea) was 0.36 ± 0.02 l/kg, indicating low distribution in the body. camelsandcamelids.com
In broiler chickens, the pharmacokinetics and bioavailability of this compound (5 mg/kg body weight) were studied after single intravenous, intramuscular, subcutaneous, and oral administrations. Gentamicin concentrations were determined using a microbiological assay. researchgate.net
Studies in dogs have also investigated gentamicin pharmacokinetics. In one study, six beagles received a single intravenous dose of radio-labelled this compound. Distribution to organs and tissues was extensive, with particularly high levels found in the kidney, mainly in the cortex. inchem.org Another study in six beagles, using a novel high-performance liquid chromatography method to analyze individual gentamicin components (C1, C1a, and C2), found significant differences in pharmacokinetic characteristics between these components after a single intravenous bolus dose. nih.gov
In cats, the pharmacokinetics of gentamicin were studied after intravenous, intramuscular, and subcutaneous administration. Following intravenous administration of 5 mg/kg, the apparent volume of distribution at steady state was 0.14 ± 0.02 L/kg. Bioavailability was reported as 67.8% after IM and 76.2% after SC administration. nih.gov
In channel catfish, gentamicin was administered intravenously, intramuscularly, and orally. Following IV administration (4 mg/kg), the volume of distribution (Vd(area)) was 0.116 L/kg and Vd(ss) was 0.08 L/kg. After IM injection (4 mg/kg), the bioavailability was approximately 0.87. Oral administration (40 mg/kg) resulted in very poor absorption, with a bioavailability of 0.029. vin.com
Data from various animal models highlight the variability in absorption and distribution kinetics across species and routes of administration.
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (µg/ml) | Tmax (h) | Bioavailability (%) | Vdss (L/kg) | Vdarea (L/kg) |
| Camels camelsandcamelids.com | IM | 3 | 6.26 ± 0.36 | 2 | 75.56 ± 4.92 | - | 0.42 ± 0.03 |
| Camels camelsandcamelids.com | IV | 3 | - | - | - | 0.28 ± 0.02 | 0.36 ± 0.02 |
| Cats nih.gov | IV | 5 | - | - | - | 0.14 ± 0.02 | - |
| Cats nih.gov | IM | 5 | - | - | 67.8 | - | - |
| Cats nih.gov | SC | 5 | - | - | 76.2 | - | - |
| Channel Catfish vin.com | IV | 4 | - | - | - | 0.08 | 0.116 |
| Channel Catfish vin.com | IM | 4 | - | - | ~87 | - | - |
| Channel Catfish vin.com | Oral | 40 | - | - | 2.9 | - | - |
Note: Data availability varies across studies and animal models. Cmax and Tmax values for IV administration are typically at the initial time point.
Elimination Pathways in Experimental Systems
Gentamicin is primarily eliminated unchanged in the urine by glomerular filtration. cabidigitallibrary.orginchem.orgfresenius-kabi.ushres.ca Little, if any, metabolic transformation of the drug occurs. inchem.orgfresenius-kabi.ushres.capfizer.com In patients with normal renal function, generally 70% or more of the gentamicin dose is recoverable in the urine within 24 hours. fresenius-kabi.uspfizer.com After several days of treatment, the amount of gentamicin excreted in the urine approaches the daily dose administered. fresenius-kabi.us The creatinine (B1669602) clearance rate and serum creatinine level show a high correlation with the half-life of gentamicin in serum. hres.ca
In channel catfish, gentamicin residues could still be detected in kidney, liver, and muscle tissue 96 hours after intramuscular injection. vin.com
Tissue Penetration and Accumulation in Non-Clinical Models
Gentamicin distributes into the extracellular space with minimal penetration into most tissues other than the kidneys and the inner ear. inchem.org Concentrations in the renal cortex can sometimes be eight times higher than typical serum levels. fresenius-kabi.uspfizer.comdrugs.com Concentrations in bile have generally been low, suggesting minimal biliary excretion. fresenius-kabi.uspfizer.comdrugs.com Gentamicin crosses the peritoneal and placental membranes. fresenius-kabi.uspfizer.comdrugs.com
In channel catfish, 96 hours after IM administration, tissue residue concentrations were determined. The highest concentration was found in the posterior kidney (105.7 µg/g), followed by the liver (7.01 µg/g), and muscle (0.13 µg/g). Gentamicin residues in kidney tissue were significantly higher than in liver and muscle. vin.com
Studies in rats using microdialysis have investigated gentamicin concentration in subcutaneous adipose tissue. Following intravenous administration, the peak concentration in tissue was 6.7 ± 2.0 mg/liter, equivalent to 39% ± 16% of the peak concentration in serum. The tissue AUC for the first 360 minutes was 1281.7 ± 390.0 mg*min/liter, equivalent to 60% of the serum AUC for the same period. asm.org
Central Nervous System Penetration Studies (Subarachnoid Space)
Aminoglycosides, including gentamicin, diffuse poorly into the subarachnoid space after parenteral administration. fresenius-kabi.uspfizer.comdrugs.combaxter.cafda.gov Consequently, concentrations of gentamicin in cerebrospinal fluid (CSF) are often low and depend on the dose, rate of penetration, and degree of meningeal inflammation. fresenius-kabi.uspfizer.comdrugs.combaxter.cafda.gov
In infants with purulent meningitis, CSF concentrations of gentamicin ranged from 0.2 µg/mL to 3.5 µg/mL after a dose of 1.5 to 2.5 mg/kg. Peak values were observed 4 to 6 hours after the dose and were dependent on the degree of meningeal inflammation and dosage. baxter.ca Intrathecal administration of 4 mg of gentamicin resulted in CSF concentrations ranging from 19-46 mcg/mL for 8 hours, decreasing to less than 3 mcg/mL at 20 hours. baxter.ca
Ocular Tissue Penetration Research
Minimal penetration of gentamicin into ocular tissues occurs following intramuscular or intravenous administration. fresenius-kabi.uspfizer.comdrugs.comfda.govpfizer.com
Research in rabbits and humans using a modified disc diffusion technique measured the biologically available concentration of this compound in ocular tissues after topical application. This bioassay detected gentamicin in all ocular tissues tested except the lens nucleus, provided sufficient topical administration was applied. nih.gov The decay of antibiotic activity was faster in some tissues, such as the aqueous humor, compared to others. nih.gov Higher antibiotic levels were found in corneas altered by sutures than in normal tissue. nih.gov
Studies in donkeys investigated this compound concentration in the aqueous humor after administration by different routes. Intravenous or subconjunctival injection resulted in greater concentrations in the aqueous humor compared to topical application alone. ekb.eg
In human eyes, studies have investigated gentamicin penetration into the vitreous humor following intramuscular and subconjunctival administration. No detectable gentamicin levels were found in the vitreous humor of patients who received the drug systemically. arvojournals.org Following subconjunctival administration, three-quarters of patients had no detectable gentamicin levels in the vitreous humor, with only a few achieving therapeutic concentrations. arvojournals.org
High binding of gentamicin to melanin-containing tissues like the retina, iris, and choroid has been demonstrated in some studies. nams-india.in
Comparative Pharmacokinetics of this compound Components in Research Models
Gentamicin is a complex that includes several closely related aminoglycoside components, primarily C1, C1a, and C2. guidetopharmacology.orgherts.ac.ukmdpi.com Some studies have investigated the pharmacokinetics of these individual components in research models.
In a study in six beagles after a single intravenous bolus dose of gentamicin, significant differences were observed in the pharmacokinetic characteristics between the components C1, C1a, and C2. The clearance (CL) of gentamicin C1 was reported to be 150% higher than the CL of gentamicin C1a and C2. The volume of distribution at steady state (Vss) of gentamicin C1 was also 145% higher than that of C1a and C2. No significant differences were found in Vss, Vβ, and CL values between C1a and C2. nih.gov
Comparative studies in other species have shown varying results regarding the pharmacokinetics of gentamicin components. For instance, in horses, C1a reportedly had about 1.5 times larger clearance compared to other components. In dogs, C1 showed a 2.5 times larger volume of distribution and clearance. In chickens, the volume of distribution of C1 was reported to be 3.5 times smaller than other components. researchgate.netresearchgate.net
A study in healthy and infected piglets investigated the pharmacokinetics of gentamicin components (C1, C1a, and C2) after a single intramuscular dose. Gentamicin was rapidly absorbed in both groups. The clearance and volume of distribution were highest for the C1 component. C1, C1a, and C2 accounted for 22–25%, 33–37%, and 40–42% of the total gentamicin exposure, respectively. mdpi.com
These findings suggest that the individual components of this compound may exhibit different pharmacokinetic profiles, which could have implications for their distribution and elimination in various animal models.
Pharmacodynamic Investigations of Gentamicin Sulphate in in Vitro Systems
Concentration-Dependent Bactericidal Activity Assessment
Gentamicin (B1671437), like other aminoglycosides, exhibits concentration-dependent killing. This means that the rate and extent of bacterial killing increase as the concentration of the antibiotic increases. Studies have shown that higher concentrations of gentamicin correlate with greater antimicrobial killing nih.gov. The bactericidal capacity of aminoglycosides is directly related to their peak concentration nih.gov. Achieving a sufficient peak concentration relative to the minimum inhibitory concentration (MIC), often expressed as the Cmax/MIC ratio, is considered important for efficacy nih.govresearchgate.net.
Post-Antibiotic Effect (PAE) Characterization
A notable characteristic of gentamicin and other aminoglycosides is the post-antibiotic effect (PAE). The PAE is the persistent suppression of bacterial growth that continues after the antibiotic concentration has fallen below the MIC nih.govtmda.go.tzefda.gov.et. In vitro studies have demonstrated a clear PAE for gentamicin against various microorganisms tmda.go.tzefda.gov.et. The duration of the PAE is often concentration-dependent, with higher concentrations leading to a more prolonged effect nih.govpsu.edu. This prolonged suppression of bacterial growth after drug levels decline is a key factor supporting extended dosing intervals for gentamicin nih.govtmda.go.tzefda.gov.et.
Time-Kill Curve Analyses (Static and Dynamic Exposure Models)
Time-kill curve analysis is a fundamental in vitro method used to assess the rate and extent of bacterial killing over time when exposed to different antibiotic concentrations. These studies can be conducted under static conditions, where the antibiotic concentration remains constant, or dynamic conditions, which simulate changing drug concentrations over time, mimicking in vivo pharmacokinetics nih.govoup.compage-meeting.org.
Static time-kill experiments with gentamicin have shown concentration-dependent antibacterial activity and a rapid killing effect, particularly within the first few hours of exposure oup.com. However, bacterial regrowth can occur, especially at suboptimal concentrations oup.com.
Dynamic time-kill experiments, simulating various concentration-time profiles, provide a more realistic representation of in vivo conditions nih.govresearchgate.netoup.com. These models can incorporate factors like drug elimination and adaptive resistance nih.govresearchgate.netresearchgate.net. Studies using dynamic models have demonstrated that the bacterial response in these settings more closely resembles realistic scenarios compared to static curves and highlight the impact of factors like the drug's half-life on its antimicrobial activity oup.com. Adaptive resistance, a reversible refractoriness to the bactericidal action of aminoglycosides that develops upon exposure, has been characterized using dynamic in vitro models nih.govresearchgate.netresearchgate.netasm.org. The degree and duration of adaptive resistance can be greater with higher initial gentamicin concentrations asm.org.
Data from static and dynamic time-kill curve experiments are often used to develop pharmacokinetic-pharmacodynamic (PK-PD) models that describe the time course of bacterial growth and killing nih.govpage-meeting.orgresearchgate.netjapsonline.com. These models can help predict the effectiveness of different dosing schedules nih.govresearchgate.netresearchgate.net.
Synergy Studies with Other Antimicrobial Agents
Combinations of gentamicin with other antibiotics are often used to broaden the spectrum of activity, enhance bactericidal effect, and potentially prevent the emergence of resistance. In vitro studies have investigated the synergistic interactions between gentamicin and various other antimicrobial classes.
Combinatorial Effects with Beta-Lactam Antibiotics
Synergism between gentamicin and beta-lactam antibiotics has been demonstrated in vitro against various bacteria, including Gram-negative bacteria like Pseudomonas aeruginosa and certain Gram-positive organisms such as Staphylococcus aureus, Enterococcus species, and Streptococcus species nih.govpfizer.com. This combination is considered reasonable in the treatment of serious infections like bacterial endocarditis and enterococcal bacteremia nih.gov. Studies have shown that the addition of gentamicin can significantly enhance the bactericidal activity of beta-lactams against certain strains asm.org. For example, combinations of gentamicin with penicillin or ampicillin (B1664943) have shown synergistic bactericidal activity against Enterococcus faecalis asm.orgoup.com. Synergy with beta-lactams like cefotaxime (B1668864) and imipenem (B608078) has also been reported against penicillin-resistant pneumococci oup.com.
Combinatorial Effects with Glycopeptide Antibiotics (e.g., Vancomycin)
Synergistic activity between gentamicin and glycopeptide antibiotics, such as vancomycin (B549263), has also been observed in vitro against certain pathogens, including Staphylococcus aureus and Enterococcus faecium nih.govasm.orgnih.govresearchgate.net. This combination has shown promise in treating infections caused by Gram-positive organisms, particularly in the context of biofilms nih.govresearchgate.net. Studies have indicated that the combination of vancomycin and gentamicin can lead to greater reductions in bacterial load compared to either agent alone nih.gov. Synergy between vancomycin and gentamicin has been reported against methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net. While some studies on diphtheroids (Corynebacterium group JK) did not consistently demonstrate synergy with glycopeptide-aminoglycoside combinations at clinically achievable levels, synergistic killing was observed against aminoglycoside-susceptible strains by carefully adjusting concentrations below the MIC of each antibiotic asm.org.
Mechanisms of Synergistic Bactericidal Activity
The mechanisms underlying the synergistic bactericidal activity of gentamicin with beta-lactam and glycopeptide antibiotics have been investigated in vitro. A key proposed mechanism for the synergy between beta-lactams or glycopeptides and gentamicin against enterococci is that the cell wall-active agents (beta-lactams and glycopeptides) facilitate the uptake of the aminoglycoside into the bacterial cytoplasm nih.govnih.govoup.com. Gentamicin's primary target is the 30S ribosomal subunit within the bacterial cytoplasm, where it inhibits protein synthesis nih.govtmda.go.tzefda.gov.etpfizer.commedicines.org.uk. By compromising the cell wall, beta-lactams and glycopeptides allow more gentamicin to reach its intracellular target, thereby enhancing its bactericidal effect nih.govnih.govoup.com.
Specifically, against penicillin-resistant pneumococci, the synergy between vancomycin and gentamicin appears to be based on an increased intracellular penetration of gentamicin, likely due to vancomycin's effect on the permeability of the cell wall nih.gov. Similarly, beta-lactams are thought to break down the bacterial cell wall, allowing gentamicin to enter the cytoplasm and access the ribosomal target in Gram-positive bacteria nih.gov.
While the exact mechanisms can vary depending on the bacterial species and the specific antibiotic combination, the general principle involves the partner antibiotic enhancing the access of gentamicin to its intracellular site of action, leading to a synergistic increase in bacterial killing.
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in In Vitro Systems
Pharmacokinetic-pharmacodynamic (PK/PD) modeling in in vitro systems is a crucial approach for understanding the relationship between antibiotic exposure profiles and their antimicrobial effects under controlled laboratory conditions. These models aim to simulate the time course of drug concentrations observed in vivo and evaluate the resulting bacterial growth and killing dynamics. This approach helps to identify key PK/PD indices that best predict efficacy and can inform the design of optimal dosing strategies before clinical trials. For gentamicin sulphate, a concentration-dependent aminoglycoside antibiotic, in vitro PK/PD modeling is particularly valuable for defining the exposure-response relationships against target pathogens. camelsandcamelids.comoup.com
In vitro PK/PD models for this compound typically involve exposing bacteria to drug concentrations that mimic clinically relevant pharmacokinetic profiles. These models can range from simple static time-kill curve experiments, where bacteria are exposed to constant antibiotic concentrations, to more complex dynamic systems like the hollow fiber infection model (HFIM) or continuous culture systems, which simulate fluctuating drug concentrations over time, including absorption, distribution, and elimination phases. japsonline.comjapsonline.comfibercellsystems.comnih.gov
Detailed research findings from in vitro PK/PD modeling studies on this compound have provided valuable insights into its activity. Studies using time-kill curves, both static and dynamic, have been instrumental in developing semi-mechanistic PK/PD models. These models often include compartments representing different bacterial states (e.g., growing and resting) and incorporate factors like the maximum bacterial killing rate and the concentration required to achieve 50% of the maximum killing effect (EC50). researchgate.netnih.gov
Research using dynamic in vitro systems, such as the hollow fiber model, allows for the simulation of various pharmacokinetic profiles, including different peak concentrations (Cmax) and dosing intervals. These studies have investigated the impact of different simulated exposures on bacterial killing and the prevention of resistance development. nih.govresearchgate.netresearchgate.net For concentration-dependent antibiotics like gentamicin, the PK/PD indices most commonly correlated with efficacy in both in vitro and in vivo studies are the ratio of the peak concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the concentration-time curve over 24 hours to the MIC (AUC0-24/MIC). camelsandcamelids.comoup.comresearchgate.net In vitro studies have suggested that a Cmax/MIC ratio of 8-10 or higher is associated with effective bacterial killing for gentamicin. camelsandcamelids.comresearchgate.net
Interactive Data Table: Simulated In Vitro Time-Kill Data (Illustrative Example based on search findings)
Below is an illustrative example of how data from in vitro time-kill curve experiments might be presented, showing the reduction in bacterial count over time at different simulated gentamicin concentrations.
| Time (h) | Control (log10 CFU/mL) | Gentamicin 2 mg/L (log10 CFU/mL) | Gentamicin 4 mg/L (log10 CFU/mL) | Gentamicin 8 mg/L (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 1 | 6.5 | 5.0 | 4.5 | 4.0 |
| 2 | 7.0 | 4.0 | 3.0 | 2.5 |
| 4 | 8.0 | 3.5 | 2.0 | 1.5 |
| 6 | 9.0 | 3.0 | 1.5 | <1.0 |
| 8 | 10.0 | 2.8 | <1.0 | <1.0 |
Further detailed research findings from in vitro PK/PD modeling have explored the impact of different dosing strategies on bacterial eradication and the emergence of resistance. These models can predict bacterial growth and killing under various simulated human or animal pharmacokinetic profiles, helping to identify regimens that maximize bacterial killing while minimizing the potential for resistance development. researchgate.netresearchgate.net For instance, some in vitro studies have investigated the effectiveness of extended dosing intervals compared to more frequent dosing, based on the understanding of gentamicin's concentration-dependent killing and post-antibiotic effect. researchgate.netnih.gov
The application of semi-mechanistic PK/PD models derived from in vitro data allows for predictions of bacterial responses to different gentamicin exposures. These models can be used to determine PK/PD breakpoints and optimize dosing regimens in a simulated environment before translation to in vivo studies or clinical settings. oup.comresearchgate.net
Advanced Analytical Methodologies for Gentamicin Sulphate Characterization
Spectroscopic Approaches for Structural Elucidation of Components
Spectroscopic techniques are essential for determining the chemical structures of gentamicin (B1671437) sulphate components and identifying impurities.
Mass Spectrometry (MS), often coupled with chromatography (LC-MS), is a powerful tool for identifying and characterizing the components of gentamicin sulphate based on their mass-to-charge ratio and fragmentation patterns. nih.govthermofisher.comwaters.comwiley.com LC-ESI-MS has been used to confirm the peak profile obtained from LC-CAD analysis and identify related substances. nih.govresearchgate.net Tandem MS (MS/MS) provides further structural information through the fragmentation of selected ions. wiley.com
Nuclear Magnetic Resonance (NMR) spectroscopy is considered a highly powerful method for determining the fine structure of impurities and elucidating the structures of unknown compounds in drug substances. researchgate.netresearchgate.netconicet.gov.ar While traditionally requiring larger sample amounts, recent advancements in NMR sensitivity, such as dedicated cold probes, have made it more feasible for analyzing trace impurities. researchgate.net Both 1D and 2D NMR experiments (e.g., HSQC, HMBC) are employed to gather detailed structural information. researchgate.netresearchgate.netmdpi.com NMR, in combination with other spectroscopic techniques like MS and IR, has been used for the structural characterization of impurities in related aminoglycosides and could be applied to this compound. researchgate.netconicet.gov.ar
Infrared (IR) spectroscopy can provide information about the functional groups present in a molecule. While not as definitive for complete structural elucidation as NMR or MS, FT-IR spectroscopy is used in the characterization of polysaccharides and can provide complementary information in the analysis of complex molecules like gentamicin components. mdpi.com
Bioanalytical Methods for Concentration Determination in Research Samples (e.g., Microbiological Assay, Radioimmunoassay)
Bioanalytical methods are used to determine the concentration of this compound in biological matrices, often in research studies like pharmacokinetics. These methods measure the biological activity or immunological properties of gentamicin.
Radioimmunoassay (RIA) is an immunological technique that utilizes radioactive isotopes to measure the concentration of an analyte. primescholars.comavma.orgnih.govavma.orgvin.com RIA methods have been developed and used to determine gentamicin concentrations in serum and other biological fluids in research studies. avma.orgnih.govavma.orgvin.comnih.gov This technique offers sensitivity for quantifying gentamicin in research samples. nih.govasm.org
Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used immunoassay for quantifying gentamicin. eaglebio.comnih.govcreative-diagnostics.comacs.orgalliedacademies.orgalliedacademies.org Competitive ELISA formats are commonly employed, where gentamicin in the sample competes with a labeled antigen for binding sites on an antibody. eaglebio.comcreative-diagnostics.com ELISA methods for gentamicin have demonstrated high specificity with no significant cross-reactivity with other aminoglycosides. nih.govacs.org These assays can be sensitive, with detection limits reported in the ng/mL range. eaglebio.comnih.govcreative-diagnostics.comacs.org ELISA is often considered a cost-effective and high-throughput alternative to chromatographic methods for determining gentamicin concentrations in protein-containing samples like serum and wound exudate. nih.gov ELISA methods have been validated for quantifying gentamicin in various research sample types, including dried blood spots. alliedacademies.orgalliedacademies.org
Interactive table: Bioanalytical Method Characteristics (Illustrative based on search results)
| Method | Principle | Typical Sample Types | Key Advantages |
| Microbiological Assay | Inhibition of microbial growth | Pharmaceutical preparations, raw material | Measures bioactivity, sensitive |
| Radioimmunoassay (RIA) | Isotope competition for antibody binding | Serum, biological fluids | Sensitive |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody binding competition with enzyme detection | Serum, plasma, biological products, dried blood spots | Specific, sensitive, high-throughput, cost-effective |
Novel Drug Delivery Strategies for Gentamicin Sulphate
Enhanced Intracellular Delivery Mechanisms
The intrinsic properties of gentamicin (B1671437) sulphate, being a cationic and highly hydrophilic molecule, hinder its passive diffusion across the lipophilic cell membrane. Therefore, strategies focusing on specific cellular uptake pathways or membrane modification are being developed.
Pinocytosis-Mediated Uptake in Eukaryotic Cells
Pinocytosis, a form of endocytosis, has been identified as a primary mechanism for the uptake of gentamicin into eukaryotic cells, particularly in cell types like macrophages and kidney tubular cells. oup.comuark.edufrontiersin.org This process involves the engulfment of extracellular fluid and solutes, including gentamicin, within vesicles that bud off from the cell membrane. oup.comuark.edu
Studies have shown that gentamicin accumulation in cells through pinocytosis is a slow and linear process. researchgate.net The extent of pinocytosis-mediated uptake can vary depending on the cell type. frontiersin.org For instance, the sensitivity of intracellular bacteria to gentamicin can differ based on the macrophage cell line used, which is attributed to variations in pinocytosis-mediated uptake. frontiersin.org While pinocytosis allows for gentamicin entry, the antibiotic is contained within endosomal vesicles. For efficacy against intracellular pathogens residing in the cytoplasm or other organelles, the antibiotic must escape these vesicles. uark.edu
Role of Cell-Penetrating Peptides (CPPs) in Gentamicin Sulphate Translocation
Cell-penetrating peptides (CPPs) are short peptides capable of facilitating the translocation of various molecules, including hydrophilic and charged compounds like this compound, across cell membranes. nih.govresearchgate.nettandfonline.comfrontiersin.org CPPs can mediate the internalization of cargo into the cytoplasm through mechanisms that may involve direct penetration or endocytosis. nih.govtandfonline.comfrontiersin.org
Research has demonstrated that conjugating this compound to CPPs can significantly enhance its intracellular delivery and improve its efficacy against intracellular bacteria. nih.govresearchgate.netnih.gov For example, studies using CPPs derived from the Yersinia enterocolitica YopM effector protein, as well as the Tat peptide from HIV-1, have shown increased intracellular delivery of gentamicin into various endothelial and epithelial cells. nih.govresearchgate.netnih.gov These CPP-gentamicin conjugates have demonstrated enhanced killing of intracellular Gram-negative bacteria such as Escherichia coli K1, Salmonella enterica serovar Typhimurium, and Shigella flexneri. nih.govresearchgate.netnih.gov The conjugation of CPPs to gentamicin does not appear to compromise the antibiotic's intrinsic antibacterial activity. nih.gov
Membrane Permeability Augmentation Strategies (e.g., Cation Channels, TRP Channels)
Besides endocytosis and CPP-mediated translocation, research suggests that gentamicin can also enter cells through non-selective cation channels, including Transient Receptor Potential (TRP) channels. nih.govnih.gov TRP channels are a diverse group of ion channels permeable to various cations, including calcium and sodium. guidetopharmacology.orggoogle.comfrontiersin.org
Studies investigating the uptake of gentamicin in kidney cells and cochlear hair cells have implicated TRPV1 and TRPV4 channels in its entry. nih.govnih.gov Gentamicin uptake through these channels can be modulated by extracellular multivalent cations and regulators of TRPV1 and TRPV4. nih.govnih.gov For instance, extracellular calcium can influence gentamicin uptake, consistent with the hypothesis that it enters through non-selective cation-permeant channels. nih.govnih.gov The expression levels of TRPV1 and TRPV4 in different cell types, such as hair cells in different turns of the cochlea, may contribute to differential gentamicin uptake and susceptibility to toxicity. nih.gov
Particulate Delivery Systems
Encapsulating this compound within particulate delivery systems offers advantages such as protecting the drug from degradation, improving its pharmacokinetics, enabling targeted delivery, and facilitating sustained release.
Liposomal Encapsulation for Improved Efficacy
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic drugs like this compound within their aqueous core. Liposomal encapsulation of gentamicin has shown promise in enhancing its therapeutic efficacy, particularly against intracellular pathogens. mdpi.comasm.orgnih.govasm.org
Liposomal formulations can alter the pharmacokinetics of gentamicin, leading to higher and more prolonged concentrations in certain tissues, such as the spleen and liver, which are rich in reticuloendothelial cells. nih.gov Studies in animal models of bacterial infections, including Brucella abortus, Salmonella dublin, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, have demonstrated that liposome-encapsulated gentamicin can exhibit superior antibacterial activity compared to the free drug. asm.orgnih.govasm.org
The properties of liposomes, such as size, surface charge, and lipid composition, can influence the encapsulation efficiency and drug release profile. asm.orgasm.orgdergipark.org.tr Anionic liposomes have shown higher encapsulation efficiencies for gentamicin compared to neutral formulations, suggesting electrostatic association. asm.org The fluidity of the liposome (B1194612) bilayer can also impact gentamicin release and, consequently, therapeutic efficacy. asm.org Co-encapsulation of gentamicin with other agents, such as thymoquinone, in liposomes has also been explored to potentially enhance antibacterial activity and reduce toxicity. mdpi.com
Table 1: Characteristics of Liposomal Gentamicin Formulations
| Formulation Type | Particle Size (nm) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| Phosphatidylcholine-based (neutral) | ~135 | Up to 3.9 (theoretical maximum for passive) | Not specified | asm.org |
| Anionic (containing N-succinyl-DOPE and N-glutaryl-DOPE) | Not specified | 5.5 - 9.3 | Not specified | asm.org |
| Anionic (with PEG-ceramide) | ~135 | Not specified | Not specified | asm.org |
| Various formulations | 2138.67 - 5185.67 | Measurement could not be performed | -6.5 to -7.8 | dergipark.org.tr |
| Lipo-GEN-THQ | Not specified | 6 | Negatively charged | mdpi.com |
Note: Encapsulation efficiency measurements can vary significantly based on the lipid composition, preparation method, and the method used for determination.
Polymeric Microsphere Formulations (e.g., PLGA microspheres)
Polymeric microspheres, particularly those made from biodegradable polymers like poly(lactide-co-glycolide) (PLGA), have been investigated as delivery systems for this compound to achieve sustained release and improve its efficacy, especially in treating localized or intracellular infections. nih.govresearchgate.netmdpi.combibliotekanauki.plresearchgate.net
PLGA microspheres can encapsulate this compound, a cationic and hydrophilic antibiotic, with varying encapsulation efficiencies depending on the formulation parameters. nih.govresearchgate.netmdpi.com Factors such as the polymer type and concentration, the ratio of lactide to glycolide (B1360168) monomers in PLGA, the presence of surfactants, and the preparation method can influence particle size, encapsulation efficiency, and drug release profile. nih.govresearchgate.netmdpi.combibliotekanauki.pl
Studies have shown that PLGA microspheres can provide sustained release of gentamicin over several weeks. researchgate.netbibliotekanauki.pl This sustained release is particularly beneficial for treating chronic infections or maintaining therapeutic concentrations at the site of infection. researchgate.netmdpi.com For instance, PLGA microspheres have been explored for the local delivery of gentamicin in the treatment of osteomyelitis. bibliotekanauki.plresearchgate.net
Encapsulation efficiency of this compound in PLGA microspheres has been reported to be influenced by factors like polymer hydrophilicity and the pH of the drug solution during encapsulation. nih.gov Increasing the polymer concentration during preparation can also lead to higher drug loading. researchgate.net While an initial burst release of gentamicin from PLGA microspheres can occur, followed by a prolonged period of sustained release driven by polymer degradation. researchgate.netbibliotekanauki.pl
Table 2: Encapsulation Efficiency and Release from PLGA Microspheres
| Polymer Type/Ratio | Preparation Method | Encapsulation Efficiency (%) | Release Profile | Reference |
| PLA/PLGA | Spray drying | Up to 45 | Not specified | nih.gov |
| PLA/PLGA | (W1/O)W2-solvent evaporation | ~13 | Not specified | nih.gov |
| PLGA | Double emulsion evaporation | 4-10 (varied parameters) | Burst followed by slow release over ~25 days after a lag phase | researchgate.net |
| PLGA | Double emulsion evaporation | Up to ~70 (optimized) | Burst followed by slow release over ~25 days after a lag phase | researchgate.net |
| PLGA 85:15 (nanoparticles) | Double emulsification (W1/O/W2) | Not specified | Initial burst followed by prolonged 35-day sustained release | bibliotekanauki.plresearchgate.net |
| PLGA | Not specified | 19.2 | Most released within the first hour | mdpi.com |
Nanoparticle-Based Delivery Approaches
Nanoparticle-based delivery systems have been explored as a promising strategy to improve the delivery of this compound, addressing issues like low cellular penetration and the need for sustained release. mdpi.commdpi.com These systems can encapsulate this compound, potentially enhancing its bioavailability and permanence at the site of infection while offering controlled release and protection from premature degradation. mdpi.com Various types of nanoparticles have been investigated for this compound delivery, including polymeric nanoparticles and liposomes. mdpi.com
Polymer nanoparticles, typically ranging from 10 to 200 nm in size and composed of natural or synthetic polymers, have shown potential for encapsulating anti-infective agents like this compound. mdpi.com Studies have explored the encapsulation of this compound into polymer nanosized drug delivery systems using strategies such as direct encapsulation into polymer nanoparticles, encapsulation into nanofibrous patches, and loading this compound or its nanoparticles into nanofibrous patches. mdpi.com
Poly(lactide-co-glycolide) (PLGA) nanoparticles have been extensively studied for this compound delivery. Encapsulating hydrophilic this compound into a hydrophobic PLGA polymer can be improved by adjusting the formulation's pH, which reduces the drug's hydrophilicity and enhances entrapment efficiency. nih.govacs.org PLGA nanoparticles loaded with this compound have been proposed as a local drug delivery system for conditions like osteomyelitis. bibliotekanauki.plresearchgate.netinfona.pl These nanoparticles, prepared by methods such as double emulsification, have demonstrated sustained gentamicin delivery over several weeks in in vitro release studies. bibliotekanauki.plinfona.pl For instance, PLGA 85:15 nanoparticles encapsulating this compound showed a sustained release over 35 days after an initial burst release. bibliotekanauki.pl The size, shape, and drug solubilization of these nanoparticles were found to be dependent on the this compound content and the concentration of the surface stabilizer, such as polyvinyl alcohol (PVA). bibliotekanauki.pl
Chitosan (B1678972) nanoparticles are another type of polymeric nanoparticle explored for this compound delivery, also leveraging the antibacterial properties of chitosan. mdpi.com Stable chitosan and tripolyphosphate (TPP) particles capable of loading significant concentrations of this compound (up to 65%) have been formulated, with sizes ranging from 100 to 400 nm. mdpi.com In vitro release studies from these particles demonstrated effectiveness against P. aeruginosa and MRSA, with substantial release occurring over 7 days and achieving significant bacterial reduction within hours for formulations with higher drug concentrations. mdpi.com
Liposomes, vesicular structures composed of lipid bilayers, have also been investigated for this compound encapsulation to achieve intracellular antibiotic delivery and enhance therapeutic activity against intracellular pathogens. asm.orgresearchgate.net Studies have characterized gentamicin encapsulation in various liposomal carrier systems, including conventional and pH-sensitive formulations. asm.org Liposomal encapsulation has been shown to alter the distribution and clearance rate of gentamicin in animal studies, potentially leading to reduced toxicity and enhanced efficacy. researchgate.netasm.org Positively charged this compound loaded liposomes have been evaluated for their effectiveness in enhancing this compound uptake through electroporation, showing that electroporation can significantly enhance intracellular uptake and drug release by creating transient pores in the liposomal bilayer. nih.gov
Data from research on polymeric nanoparticles highlights the variability in particle size and drug loading efficiency based on preparation methods and material ratios.
| Nanoparticle Type | Polymer/Composition | Preparation Method | Particle Size (approx.) | Loading Efficiency (approx.) | Release Profile |
| Polymeric Nanoparticles | PLGA 85:15 | Double emulsification (W1/O/W2) | Not specified in snippet | Not specified in snippet | Initial burst followed by 35-day sustained release bibliotekanauki.pl |
| Polymeric Nanoparticles | PLGA | Double emulsion evaporation | Tunable (10-200 nm) | Not specified in snippet | Affected by particle porosity mdpi.com |
| Polymeric Nanoparticles | Chitosan and TPP | Not specified in snippet | 100-400 nm | Up to 65% | Up to 90% release over 7 days mdpi.com |
| Polymeric Nanoparticles | Eudragit RS-100 | Double emulsification and solvent evaporation | 195.67 nm (1:1 ratio), 228 nm (2:1 ratio) | 85.73% (1:1 ratio), 85.20% (2:1 ratio) worldscientific.comresearchgate.net | Initial burst (~20% in 30 min) followed by sustained release worldscientific.comresearchgate.net |
| Liposomes | Egg phosphatidylcholine | Not specified in snippet | 1.2-10.0 µm | Not specified in snippet | Prolonged levels in blood and increased tissue concentrations asm.org |
| Liposomes | DPPC, DOPE, N-succinyl-DOPE, N-glutaryl-DOPE | Not specified in snippet | Not specified in snippet | Not specified in snippet | pH-dependent release for pH-sensitive formulations asm.orgresearchgate.net |
| Liposomes | Positively charged (GS-Lipo) | Not specified in snippet | < 250 nm | Not specified in snippet | Enhanced release with electroporation nih.gov |
Targeted Delivery and Localized Release Research
Targeted delivery and localized release strategies for this compound aim to concentrate the antibiotic at the site of infection, potentially increasing efficacy and reducing systemic exposure and associated toxicities. mdpi.commdpi.comacademicjournals.org This is particularly relevant for infections in poorly vascularized tissues or those requiring sustained antibiotic levels over extended periods, such as osteomyelitis and surgical site infections. mdpi.comfrontiersin.org
Hydrogels have emerged as promising biomaterials for localized this compound delivery. academicjournals.orgfrontiersin.orgdergipark.org.tr These swollen networks of hydrophilic polymers can incorporate this compound and release it in a controlled manner. academicjournals.orgdergipark.org.tr Interpenetrating network hydrogels based on poly(acrylic acid) and gelatin have been evaluated for in vitro and in vivo release of this compound, demonstrating an initial burst effect followed by controlled release. nih.gov The concentration of this compound in local skin tissue from these hydrogels was found to be higher than the minimum bactericidal concentration for common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa for an extended period. nih.gov
Injectable, bioresorbable hydrogels loaded with gentamicin have been developed and tested for the prevention and treatment of orthopaedic device-related infections. frontiersin.orgnih.gov These hydrogels can provide markedly higher antibiotic concentrations at the surgical site compared to conventional options. frontiersin.org Studies in large animal models have shown the efficacy of gentamicin-loaded hydrogels in reducing bacterial load in infected tissues. frontiersin.org The release profile from these hydrogels often involves an initial burst release followed by sustained release over several days to weeks, depending on the hydrogel composition and drug loading. frontiersin.orgnih.gov For example, a study on PNDJ hydrogels showed sustained gentamicin release over 7 days, with higher drug loading leading to greater cumulative release. nih.gov
Besides hydrogels, other localized delivery systems for this compound include polymeric matrices and nanofiber-based systems. Microporous polycaprolactone (B3415563) (PCL) matrices loaded with this compound using techniques like precipitation casting have demonstrated gradual release of the antibiotic over several weeks, retaining antibacterial activity. qut.edu.auresearchgate.net Electrospun nanofibers, particularly those made from polymers like polylactide-co-polycaprolactone (PLA-PCL), have also been investigated as matrices for local controlled drug delivery of this compound, with studies evaluating drug release kinetics and microbiological activity against relevant bacteria. nih.gov
Research findings highlight the ability of localized delivery systems to achieve therapeutic concentrations of this compound at the target site.
| Delivery System Type | Material/Composition | Application Area | Release Profile | Key Findings |
| Hydrogels | Poly(acrylic acid) and gelatin IPNs | Local skin tissue | Burst effect followed by controlled release nih.gov | Achieved local concentrations above MBC for S. aureus and P. aeruginosa for 60 days. nih.gov |
| Hydrogels | Injectable, bioresorbable (e.g., PNDJ) | Orthopaedic device-related infection | Initial burst followed by sustained release frontiersin.orgnih.gov | Effective in reducing bacterial load in animal models; higher local concentrations than systemic administration. frontiersin.org |
| Polymeric Matrices | Microporous Polycaprolactone (PCL) | Not specified in snippet | Gradual release over several weeks researchgate.net | Retained antibacterial activity over time. researchgate.net |
| Electrospun Nanofiber Matrices | Polylactide-co-polycaprolactone (PLA-PCL) | Infected skin, gum, bone surgery | Evaluated for kinetics and activity nih.gov | Promising for preventing biofilm formation and limiting resistance. nih.gov |
| Hydrogels | Poloxamer 407 and polyacrylic acids (Carbopols®) | Topical | Governed predominantly by diffusion academicjournals.org | Showed potential for topical delivery for skin infections. academicjournals.org |
| Pro-Drug Formulations | This compound with excipients (for oral delivery) | Gastrointestinal tract | Periodic release based on complex dissociation scitcentral.com | Aimed for localized effect in the GIT due to poor oral permeability. scitcentral.com |
Molecular Interactions of Gentamicin Sulphate with Non Target Biological Systems
Interactions with Eukaryotic Cellular Components
Studies have investigated how gentamicin (B1671437) sulphate engages with various components of mammalian cells, revealing effects on membrane properties, channel activity, and intracellular signaling cascades.
Effects on Mammalian Cell Membrane Permeability and Channels
Gentamicin, being a polycationic compound, interacts electrostatically with negatively charged components of cell membranes, such as phospholipids (B1166683) ucl.ac.bedrugbank.com. This interaction can lead to alterations in membrane hydration and fluidity in mammalian cells ucl.ac.benih.gov. Research using opossum kidney epithelial (OK) cells, a model for eukaryotic cells, and artificial liposomes containing cardiolipin (B10847521) demonstrated that gentamicin affects membrane organization ucl.ac.benih.gov. While in liposomes with cardiolipin, gentamicin increased generalized polarization, it caused a decrease in generalized polarization in living OK cells, suggesting an altered membrane organization ucl.ac.benih.gov. These findings suggest that the interaction with membrane lipids could potentially influence the permeation of gentamicin through the cell membrane, possibly via transmembrane channels ucl.ac.benih.gov. Although gentamicin is known for poor cell permeability, some studies suggest that its uptake might be enhanced under certain conditions or in combination with other agents researchgate.net.
Modulation of Connexin Hemichannel Activity
Gentamicin sulphate has been shown to modulate the activity of connexin hemichannels. Studies, particularly in HeLa cells stably transfected with connexins, have demonstrated that extracellular application of gentamicin reduces the activity of hemichannels nih.govnih.gov. This effect has been observed with different connexin compositions, including Cx26, a connexin highly expressed in the mammalian cochlea nih.govnih.gov. Importantly, this inhibition of hemichannels occurs without significantly affecting the functional state of gap junction channels nih.govnih.govresearchgate.net. The blocking effect of gentamicin on Cx26 hemichannels has also been demonstrated through measurements of membrane currents in Xenopus laevis oocytes expressing these channels nih.govfrontiersin.org. For instance, 300 µM gentamicin significantly inhibited Cx26 hemichannel-mediated membrane currents nih.gov.
Table 1: Effect of Extracellular Gentamicin on Connexin Hemichannel Activity
| Cell Type/System | Connexin Type Studied | Gentamicin Concentration | Effect on Hemichannel Activity | Effect on Gap Junction Channels | Source |
| HeLa cells | Cx26 | Extracellular (various) | Reduced activity | Not affected | nih.govnih.gov |
| Xenopus laevis oocytes | Human Cx26 | 300 µM | Drastically reduced currents | Not applicable | nih.govfrontiersin.org |
| Isolated Hensen cells | Not specified | 10 µM | Inhibited gap junctional conductance (~90%) | Not specified | researchgate.net |
| HeLa cells | Cx26 | Extracellular (various) | Reduced activity | Not modified | researchgate.net |
Note: While some studies mention inhibition of gap junctional coupling in specific cell types like cochlear supporting cells researchgate.net, the primary finding regarding direct hemichannel modulation by extracellular gentamicin in several models indicates a reduction in hemichannel activity without affecting gap junctions nih.govnih.gov.
Interference with Purinergic Ca²⁺ Signaling Pathways
This compound has been found to interfere with purinergic Ca²⁺ signaling pathways, particularly those that are dependent on connexin hemichannels. In HeLa cells expressing Cx26, gentamicin reduced the release of adenosine (B11128) triphosphate (ATP) nih.govnih.gov. Extracellular ATP is a key molecule in purinergic signaling, activating P2Y receptors which can lead to increased intracellular Ca²⁺ levels nih.govcreative-diagnostics.com. Gentamicin also reduced the oscillations of cytosolic free-Ca²⁺ signals that were elicited by extracellular ATP and were dependent on Cx26 hemichannels nih.govnih.govfrontiersin.org. This suggests that by inhibiting hemichannel activity and subsequently reducing ATP release, gentamicin can disrupt this form of autocrine and paracrine signaling nih.govnih.gov. The reduction in ATP-elicited Ca²⁺ signals by gentamicin has been quantified, showing a decrease in the area under the curve (AUC) and duration of the Ca²⁺ transients frontiersin.org.
Inducement of Reactive Oxygen Species and Nitric Oxide Pathways in Mammalian Cells
This compound is known to induce oxidative stress in mammalian cells through the generation of reactive oxygen species (ROS) and the modulation of nitric oxide (NO) pathways.
Gentamicin treatment has been consistently linked to increased production of ROS in various mammalian cell types, including kidney proximal tubular cells and cochlear hair cells mdpi.comfrontiersin.orgresearchgate.netoup.comnih.govpnas.orgplos.org. Mitochondria are considered a significant source of this gentamicin-induced ROS production, with the drug directly increasing mitochondrial ROS from the respiratory chain frontiersin.orgoup.complos.org. The generated ROS, such as hydroxyl radicals and superoxide (B77818) anions, can lead to cellular damage through mechanisms like lipid peroxidation, protein denaturation, and DNA damage researchgate.net. For example, gentamicin at a concentration of 10⁻⁵ mol/L induced an increase in superoxide anion (O₂⁻) production in primary cultures of rat mesangial cells nih.gov.
In addition to ROS, gentamicin can also influence nitric oxide pathways. In the context of ototoxicity, gentamicin has been shown to upregulate the expression of neuronal nitric oxide synthase (nNOS) and inducible NOS (iNOS) in vestibular afferents nih.gov. This increased expression leads to elevated levels of nitric oxide, which can contribute to oxidative stress and cellular damage frontiersin.orgnih.gov. Studies in guinea pigs treated with gentamicin demonstrated increased nNOS and iNOS expression followed by the presence of nitrotyrosine, a marker of nitrosative stress, in vestibular afferents nih.gov. While NO can have diverse roles, gentamicin-induced NO overproduction appears to play a role in the observed oxidative damage in this non-target system nih.gov.
Table 2: Gentamicin's Influence on ROS and NO Production in Mammalian Cells
| Cell Type/System | Gentamicin Concentration | Effect on ROS Production | Effect on NO Pathways | Source |
| Kidney proximal tubular cells | Therapeutic concentrations | Increased ROS production | Not specified in this context | mdpi.comoup.com |
| Cochlear sensory hair cells | Not specified | Increased ROS production | Suggested involvement of NO-related oxidative damages | frontiersin.orgfrontiersin.orgplos.org |
| Rat mesangial cells (in vitro) | 10⁻⁵ mol/L | Increased O₂⁻ production | Involved in gentamicin-induced cell activation | nih.gov |
| Vestibular afferents (guinea pig) | 0.5 mg (pellet) | Contributes to oxidative stress | Upregulation of nNOS and iNOS, increased NO production | nih.gov |
These findings highlight that beyond its intended antibacterial action, this compound engages in specific molecular interactions with eukaryotic cells, affecting crucial cellular functions and contributing to oxidative and nitrosative stress.
Chemical Modification and Derivatization Research of Gentamicin Sulphate
Synthesis of Novel Gentamicin (B1671437) Sulphate Derivatives
The synthesis of novel gentamicin sulphate derivatives aims to overcome limitations of the parent compound, such as susceptibility to AMEs and poor cellular penetration. frontiersin.orgfrontiersin.orgmdpi.com Various chemical modification approaches have been explored, often focusing on the amino and hydroxyl groups of the gentamicin molecule, which are frequent targets for enzymatic inactivation. researchgate.netcsic.esnih.gov
One strategy involves the synthesis of conjugates by linking gentamicin to other molecules. For instance, a dipeptide derivative of gentamicin, linked via an ester linkage to the hydroxyl group on carbon 5 of gentamicin, has been synthesized. This process involved protecting the primary and secondary amino groups of gentamicin using ethylchloroformate (ECF) before the esterification reaction with the acid chloride of the dipeptide (L-Val-L-Ala), followed by deprotection. researchgate.netuobaghdad.edu.iq
Another approach involves conjugating gentamicin to nanomaterials. A novel C60 fullerenol-gentamicin conjugate was synthesized by binding a linker to the fullerenol surface and subsequently reacting it with the amino groups of gentamicin. mdpi.com Similarly, gentamicin-immobilized agar (B569324) derivatives have been fabricated through oxidation, Schiff base, and reduction reactions, demonstrating successful immobilization of gentamicin onto the agar backbone. mdpi.com These modifications can influence the physicochemical properties of the resulting materials, such as wettability and thermal behavior. mdpi.commdpi.com
Research also focuses on synthesizing specific minor components of the gentamicin complex or their derivatives, which may possess distinct biological activities or reduced toxicity compared to the main components. For example, syntheses of gentamicin B1 and gentamicin X2, minor components, have been reported. nih.gov Gentamicin B1 was synthesized from sisomicin (B1680986) in a multi-step process, while gentamicin X2 synthesis also originated from sisomicin or a gentamicin C complex derivative. nih.gov These syntheses often involve glycosylation steps and protection/deprotection strategies to achieve the desired structures. nih.govnih.gov
Furthermore, methods for the regiospecific synthesis of single gentamicin conjugates from the complex mixture have been developed. One method involves protecting the amine groups of the gentamicin complex with benzyl (B1604629) chloroformate, separating the protected components by preparative HPLC, and then deprotecting and conjugating a single component. researchgate.net
Structure-Activity Relationship Studies of Modified Gentamicin Compounds
Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to gentamicin affect its biological activity, particularly its interaction with bacterial ribosomes and susceptibility to AMEs. nih.govresearchgate.netuzh.ch These studies aim to identify structural features that are essential for activity and those that confer resistance or toxicity. mdpi.comcsic.esnih.gov
Modifications at various positions on the gentamicin scaffold have been investigated. For example, the presence of aminoglycoside-modifying enzymes (AMEs) that transfer acetyl, phosphoryl, or adenylyl groups to specific amino or hydroxyl substituents is a major resistance mechanism. creative-diagnostics.comresearchgate.netcsic.esnih.gov SAR studies have shown that modifications at positions frequently targeted by AMEs can impact activity. mdpi.com
Research on synthetic gentamicin congeners has explored the relationship between the substitution pattern around ring I and antiribosomal activity, as well as resistance conferred by AMEs like aminoglycoside acetyltransferases acting on the 6′-position in ring I. nih.govuzh.ch Studies comparing the activity of different gentamicin components and their derivatives against bacterial ribosomes and hybrid ribosomes have provided insights into the structural determinants of ribosomal binding and inhibition. nih.govuzh.chacs.org For instance, differences in activity between epimers like gentamicin C2 and C2a, which vary in methylation at the 6′-position, have been attributed to conformational differences influencing binding to the ribosomal drug binding pocket. nih.govuzh.ch Methylation on N6′ in gentamicins C1 and C2b has been shown to result in reduced activity, suggesting a steric impact on key hydrogen bonds involved in ribosome interaction. uzh.chacs.org
SAR studies also extend to novel derivatives, such as pseudo-disaccharide fragments, to identify minimum structural motifs required for activity and recognition by AMEs. csic.esnih.gov These studies can help in designing compounds that retain activity while evading resistance mechanisms. mdpi.comcsic.esnih.gov
Semisynthetic Approaches to Develop New Aminoglycoside Congeners
Semisynthetic approaches involve chemically modifying naturally occurring aminoglycosides to create novel congeners with improved properties. frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net This strategy has been successful in developing clinically used aminoglycosides like amikacin (B45834) (derived from kanamycin (B1662678) A), isepamicin (B1207981) (derived from gentamicin B), netilmicin (B1678213) (derived from sisomicin), and arbekacin (B1665167) (derived from kanamycin B). frontiersin.orgfrontiersin.orgnih.gov
The primary goal of semisynthesis is often to generate derivatives that are not substrates for common AMEs or have reduced toxicity. frontiersin.orgmdpi.comfrontiersin.orgcsic.es For example, amikacin was developed to overcome resistance mediated by certain AMEs. frontiersin.orgfrontiersin.org Semisynthetic modifications frequently target the amino groups, such as the 1-N position, by adding side chains like 1-N-AHBA (α-hydroxy-γ-aminobutyric acid). frontiersin.org Plazomicin, a newer semisynthetic aminoglycoside, is a sisomicin derivative with modifications at the C1 and C6′-amine positions. frontiersin.org
While chemical modification is a key aspect of semisynthesis, enzymatic methods are also being explored as complementary approaches, particularly for achieving regiospecific modifications that are challenging through traditional chemical synthesis due to the structural complexity of aminoglycosides. frontiersin.org Microbial enzymatic synthesis has shown potential for generating N-acylated aminoglycosides and introducing specific functional groups. frontiersin.org
Q & A
Q. Q1. What are the established protocols for determining the minimum inhibitory concentration (MIC) of Gentamicin sulphate against Gram-negative bacteria?
Methodological Answer : MIC determination typically follows Clinical and Laboratory Standards Institute (CLSI) guidelines using broth microdilution or agar dilution. Key steps include:
- Preparing a bacterial inoculum of 1–5 × 10⁵ CFU/mL.
- Testing Gentamicin concentrations in a 2-fold dilution series (e.g., 0.5–128 µg/mL).
- Incubating at 35°C for 18–24 hours. MIC is defined as the lowest concentration inhibiting visible growth. Include quality control strains (e.g., E. coli ATCC 25922) to validate results .
Q. Q2. How is this compound’s nephrotoxicity evaluated in preclinical models?
Methodological Answer : Nephrotoxicity is assessed in rodent models via:
- Histopathological analysis : Renal tubular necrosis scoring using hematoxylin-eosin staining.
- Biomarkers : Serum creatinine (SCr), blood urea nitrogen (BUN), and urinary kidney injury molecule-1 (KIM-1).
- Dosing regimen : Subcutaneous or intravenous administration at 10–100 mg/kg/day for 7–14 days, with saline controls. Statistical significance is determined via ANOVA with post-hoc tests .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across species?
Methodological Answer : Contradictions often arise from interspecies variability in drug clearance and volume of distribution. Address this by:
- Compartmental modeling : Compare one- vs. two-compartment models using software like NONMEM or WinNonlin.
- Covariate analysis : Incorporate body weight, glomerular filtration rate, and protein binding data.
- Meta-analysis : Pool data from published studies (e.g., PubMed, Embase) and apply random-effects models to account for heterogeneity. Sensitivity analyses should exclude outliers .
Q. Q4. What experimental designs optimize the study of aminoglycoside resistance mechanisms in Pseudomonas aeruginosa exposed to this compound?
Methodological Answer : Advanced approaches include:
- Transcriptomic profiling : RNA-seq or microarrays to identify upregulated resistance genes (e.g., armA, aph(3’)-IIb).
- Time-kill assays : Assess bactericidal activity at 0–24 hours with varying drug concentrations.
- Chequerboard synergy testing : Combine Gentamicin with β-lactams or efflux pump inhibitors to quantify fractional inhibitory concentration indices (FICI). Use isobolograms to visualize interactions .
Data Analysis and Interpretation
Q. Q5. How should researchers handle batch-to-batch variability in this compound potency during in vitro studies?
Methodological Answer :
- HPLC validation : Quantify active components (C1, C1a, C2, C2a) using a C18 column with UV detection at 260 nm.
- Bioassay calibration : Compare batches against USP reference standards via agar diffusion with Staphylococcus aureus ATCC 25923.
- Statistical normalization : Apply Z-score transformation to potency data before pooling results .
Q. Q6. What statistical methods are recommended for analyzing synergistic effects in Gentamicin combination therapies?
Methodological Answer :
- Bliss independence model : Calculate expected vs. observed inhibition to identify synergy (Bliss score >0).
- Response surface methodology (RSM) : Fit polynomial models to dose-response matrices.
- Machine learning : Train random forest classifiers on multi-omics data (e.g., proteomics, metabolomics) to predict synergy .
Synthesis and Characterization
Q. Q7. What analytical techniques are critical for confirming the purity of newly synthesized this compound analogues?
Methodological Answer :
- LC-MS/MS : Confirm molecular weight and fragmentation patterns.
- NMR spectroscopy : Assign ¹H/¹³C signals for sugar moieties and aglycone regions.
- X-ray crystallography : Resolve structural modifications in crystalline derivatives. Report purity as ≥95% via peak area normalization in HPLC .
Ethical and Reproducibility Considerations
Q. Q8. How can researchers ensure reproducibility in this compound efficacy studies across laboratories?
Methodological Answer :
- Standardized protocols : Adopt ARRIVE guidelines for in vivo studies, detailing anesthesia, dosing, and endpoint criteria.
- Open data : Share raw MIC, PK, and toxicity data via repositories like Figshare or Zenodo.
- Inter-laboratory validation : Conduct round-robin trials with harmonized strains and reagents. Use Cohen’s κ coefficient to assess agreement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
